Product packaging for 1-Methyl-5-nitroindoline-2,3-dione(Cat. No.:CAS No. 3484-32-0)

1-Methyl-5-nitroindoline-2,3-dione

货号: B1594101
CAS 编号: 3484-32-0
分子量: 206.15 g/mol
InChI 键: JPTDPTOWOMFBRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

1-Methyl-5-nitroindoline-2,3-dione is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O4 B1594101 1-Methyl-5-nitroindoline-2,3-dione CAS No. 3484-32-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methyl-5-nitroindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-10-7-3-2-5(11(14)15)4-6(7)8(12)9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTDPTOWOMFBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333658
Record name 1-Methyl-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-32-0
Record name 1-Methyl-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-5-nitroindoline-2,3-dione chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitroisatin, is a derivative of isatin, a privileged scaffold in medicinal chemistry. The presence of the nitro group at the 5-position and the methyl group at the 1-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound.

Chemical Properties

This compound is an orange solid.[1] Its core chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3484-32-0[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Melting Point 200-202 °C[1]
Appearance Orange solid[1]
IUPAC Name 1-methyl-5-nitro-1H-indole-2,3-dione

Synthesis

The primary method for the synthesis of this compound is the N-methylation of 5-nitroisatin.

Experimental Protocol: N-methylation of 5-Nitroisatin

This protocol is adapted from established procedures for the N-alkylation of isatin derivatives.

Materials:

  • 5-Nitroisatin

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Dilute Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, a mixture of 5-nitroisatin (1 equivalent), methyl iodide (5 equivalents), and potassium carbonate (3 equivalents) is prepared in anhydrous dimethylformamide (DMF).

  • The reaction mixture is stirred overnight at room temperature.

  • After completion of the reaction (monitored by TLC), water is added to the reaction mixture.

  • The mixture is then acidified with dilute HCl until it is acidic to pH paper.

  • The resulting yellow solid, this compound, is collected by filtration.

  • The solid is washed thoroughly with water until the filtrate is neutral to pH paper.

  • The product is then air-dried to a constant weight.

Synthesis_Workflow reagents 5-Nitroisatin, CH3I, K2CO3, DMF reaction Stir overnight at room temperature reagents->reaction workup Add H2O, then acidify with HCl reaction->workup filtration Filter and wash with H2O workup->filtration product This compound filtration->product

Synthesis workflow for this compound.

Spectral Data (Predicted)

1H NMR Spectroscopy

The expected proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5d1HAromatic H (position 4)
~ 8.3dd1HAromatic H (position 6)
~ 7.3d1HAromatic H (position 7)
~ 3.2s3HN-CH₃

The aromatic protons are expected to be shifted downfield due to the electron-withdrawing effects of the nitro and carbonyl groups.

13C NMR Spectroscopy

The predicted carbon NMR spectrum would show the following key resonances:

Chemical Shift (δ, ppm)Assignment
~ 182C=O (position 3)
~ 158C=O (position 2)
~ 150Aromatic C (position 7a)
~ 145Aromatic C (position 5)
~ 135Aromatic C (position 3a)
~ 125Aromatic C (position 6)
~ 118Aromatic C (position 4)
~ 112Aromatic C (position 7)
~ 26N-CH₃

The carbonyl carbons are characteristically found at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹)Functional Group
~ 1750-1730C=O stretching (ketone at C-3)
~ 1730-1710C=O stretching (amide at C-2)
~ 1610-1590C=C stretching (aromatic)
~ 1530-1500 & 1350-1330N-O stretching (nitro group)
Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 206. Key fragmentation patterns would likely involve the loss of NO₂, CO, and cleavage of the N-methyl group.

Reactivity

The reactivity of this compound is primarily centered around the electrophilic C3-carbonyl group, which is susceptible to nucleophilic attack. The electron-withdrawing nitro group enhances the electrophilicity of the isatin ring system.

Key reactions include:

  • Nucleophilic Addition to C3-Carbonyl: The C3-keto group readily reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form 3-substituted-3-hydroxy-1-methyl-5-nitroindolin-2-ones.

  • Condensation Reactions: The C3-carbonyl group can undergo condensation reactions with compounds containing active methylene groups or primary amines.

  • Ring-Opening Reactions: Under strong basic conditions, the amide bond can be cleaved.

Reactivity_Diagram start This compound nuc_attack Nucleophilic Attack at C3-Carbonyl start->nuc_attack condensation Condensation Reactions start->condensation ring_opening Ring Opening (strong base) start->ring_opening product1 3-Substituted-3-hydroxy Derivatives nuc_attack->product1 product2 Schiff Bases & Knoevenagel Products condensation->product2 product3 Ring-Opened Products ring_opening->product3

Reactivity profile of this compound.

Applications in Research and Drug Development

The 1-methyl-5-nitroisatin scaffold is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amine, providing a handle for further functionalization and the introduction of diverse pharmacophores. Derivatives of 5-nitroindoles have been investigated for their anticancer properties.

Conclusion

This compound is a readily accessible and reactive intermediate. This guide provides essential information on its chemical properties, a detailed synthetic protocol, and predicted spectral data to aid researchers in its synthesis, characterization, and utilization in synthetic and medicinal chemistry programs. Further experimental verification of the spectral data is recommended for rigorous structural confirmation.

References

In-Depth Technical Guide: 1-Methyl-5-nitroindoline-2,3-dione (CAS: 3484-32-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-5-nitroindoline-2,3-dione, also known as 1-Methyl-5-nitroisatin. This document consolidates available data on its chemical properties, synthesis, and biological significance, with a focus on its emerging role in drug discovery and development.

Chemical and Physical Properties

This compound is a derivative of isatin, a bicyclic compound consisting of an indole nucleus. The presence of a nitro group at the 5-position and a methyl group at the 1-position significantly influences its chemical reactivity and biological activity.

PropertyValueSource(s)
CAS Number 3484-32-0[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.15 g/mol [1]
Melting Point 255 °C[2][3]
Appearance Yellowish-orange to orange crystalline powder[4][5]
Solubility Data not readily available
Synonyms 1-Methyl-5-nitroisatin, N-methyl 5-nitro isatin[1][2]

Synthesis

The synthesis of this compound is well-documented and typically involves the nitration of N-methylisatin or the methylation of 5-nitroisatin.

Synthesis via Nitration of N-Methylisatin

A common laboratory-scale synthesis involves the nitration of 1-methylindoline-2,3-dione (N-methylisatin).

  • Dissolve N-methylisatin in concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) with stirring.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield this compound.[3]

Synthesis via Methylation of 5-Nitroisatin

An alternative route involves the methylation of 5-nitroindoline-2,3-dione (5-nitroisatin).

  • Dissolve 5-nitroisatin in a suitable solvent such as dimethylformamide (DMF).

  • Add a methylating agent, for example, methyl iodide (CH₃I), to the solution.

  • Introduce a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.

  • Stir the mixture at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture, which typically involves pouring it into water, followed by filtration and washing of the precipitated product.[6]

Synthesis_Pathways cluster_0 Nitration Route cluster_1 Methylation Route N-Methylisatin N-Methylisatin Nitration Nitration N-Methylisatin->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration This compound This compound Nitration->this compound Yield: 27% [2] 5-Nitroisatin 5-Nitroisatin Methylation Methylation 5-Nitroisatin->Methylation Methylating Agent Methylating Agent Methylating Agent->Methylation Methylation->this compound [5]

Figure 1: Synthetic pathways to this compound.

Biological Activity and Mechanism of Action

The isatin scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of the nitro and methyl groups in this compound modulates its biological profile, with a notable activity as a caspase inhibitor.

Caspase Inhibition

Caspases, a family of cysteine proteases, are central regulators of apoptosis (programmed cell death). Their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. This compound has been identified as a specific inhibitor of caspase-3.[4][7][8]

The dicarbonyl functionality of the isatin core is believed to interact with the catalytic cysteine residue in the active site of caspase-3, leading to reversible inhibition. The substituents on the isatin ring, including the 1-methyl and 5-nitro groups, likely contribute to the binding affinity and selectivity by interacting with specific subsites of the enzyme.

Caspase_Inhibition_Pathway Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 Activation Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Cleavage Substrate Cleavage Substrate Cleavage Active Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound This compound->Active Caspase-3 Inhibition

Figure 2: Proposed mechanism of apoptosis inhibition by this compound.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex and targeted therapeutics.

Intermediate in PROTAC Synthesis

Recent patent literature highlights the use of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][9][10][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound has been utilized as a building block for developing PROTACs targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in certain types of lymphoma.

PROTAC_Workflow Start Synthesis_Intermediate This compound Start->Synthesis_Intermediate Linker_Attachment Linker Attachment Synthesis_Intermediate->Linker_Attachment E3_Ligase_Ligand_Coupling E3 Ligase Ligand Coupling Linker_Attachment->E3_Ligase_Ligand_Coupling PROTAC_Molecule BCL6-Targeting PROTAC E3_Ligase_Ligand_Coupling->PROTAC_Molecule Biological_Screening Biological Screening PROTAC_Molecule->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization End Lead_Optimization->End

Figure 3: Workflow illustrating the use of this compound in PROTAC development.

Experimental Protocols

While a specific detailed protocol for the caspase-3 inhibition assay of this compound is not available in the recent literature, a general fluorometric assay protocol, adapted from studies on similar isatin derivatives, is provided below.

In Vitro Caspase-3 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of this compound on the activity of recombinant human caspase-3.

Materials:

  • Recombinant human caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the caspase-3 enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic caspase-3 substrate to each well.

  • Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AMC or 400/505 nm for AFC).

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a versatile chemical entity with established synthetic routes and interesting biological potential, particularly as a caspase-3 inhibitor. Its role as a key building block in the development of targeted protein degraders like PROTACs underscores its importance for professionals in drug discovery and development. Further investigation is warranted to fully elucidate its biological activities and to explore its potential as a lead compound for the development of novel therapeutics.

References

Structure Elucidation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-Methyl-5-nitroindoline-2,3-dione. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles with data from closely related analogs to present a predictive but scientifically grounded analysis. This guide covers the compound's fundamental properties, a proposed synthetic route, and predicted spectroscopic data. Furthermore, based on the known biological activities of the broader isatin class of molecules, a hypothesized mechanism of action and a representative signaling pathway are presented to stimulate further research and discussion within the scientific community.

Introduction

This compound is a heterocyclic organic compound belonging to the isatin family. Isatins and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potential applications as anticancer and antimicrobial agents. The introduction of a methyl group at the 1-position and a nitro group at the 5-position of the indoline-2,3-dione core is expected to modulate its physicochemical properties and biological activity. This document aims to provide a detailed theoretical framework for the structural characterization of this specific derivative.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3484-32-0[1][2]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Melting Point 200-202 °C[1]

Synthesis

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound A 5-Nitroisatin B This compound A->B N-methylation R1 Reagents: 1. Base (e.g., NaH, K2CO3) 2. Methylating agent (e.g., CH3I, (CH3)2SO4) R1->A

Caption: Proposed N-methylation of 5-nitroisatin.

Experimental Protocol (Hypothetical)

Step 1: N-methylation of 5-Nitroisatin

  • To a solution of 5-nitroisatin in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred for a specified time to allow for the formation of the isatin anion.

  • A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not currently available. However, based on the known spectra of related compounds such as 5-nitroisatin and N-methylisatin, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4-8.6d1HAromatic H adjacent to nitro group
~7.8-8.0dd1HAromatic H
~7.0-7.2d1HAromatic H
~3.2-3.4s3HN-CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~180-185C=O (C3)
~155-160C=O (C2)
~150-155C-NO₂
~145-150Aromatic C
~130-135Aromatic C
~120-125Aromatic C
~115-120Aromatic C
~110-115Aromatic C
~25-30N-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~1740-1760C=O stretch (ketone)
~1720-1740C=O stretch (amide)
~1520-1540N-O stretch (nitro group, asymmetric)
~1340-1360N-O stretch (nitro group, symmetric)
~1600-1620C=C stretch (aromatic)
Mass Spectrometry (Predicted)
m/zAssignment
206[M]⁺ (Molecular ion)
178[M - CO]⁺
160[M - NO₂]⁺
132[M - CO - NO₂]⁺

Biological Activity and Signaling Pathway (Hypothesized)

While there is no direct evidence for the biological activity of this compound, the broader class of isatin derivatives is known to possess significant anticancer and antimicrobial properties.[3][4][5][6][7][8][9][10][11][12]

Hypothesized Anticancer Mechanism

Many isatin derivatives have been shown to exert their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[12] Inhibition of CDKs can lead to cell cycle arrest and apoptosis. The 5-nitro substitution on the isatin ring has been correlated with enhanced anticancer activity in some studies.[4][5][11] It is therefore plausible that this compound could act as a CDK inhibitor.

Hypothesized Signaling Pathway: CDK Inhibition Leading to Apoptosis

The following diagram illustrates a potential signaling pathway through which this compound might exert its anticancer effects, based on the known mechanisms of related isatin derivatives.

Signaling Pathway Hypothesized Anticancer Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Apoptosis This compound This compound CDK2 CDK2 This compound->CDK2 Inhibition Rb Rb CDK2->Rb Phosphorylation CyclinE CyclinE CyclinE->CDK2 Activation p21 p21 p21->CDK2 Inhibition E2F E2F Rb->E2F Inhibition Caspase3 Caspase3 E2F->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized inhibition of CDK2 by this compound.

Conclusion

This compound is a compound of interest due to its structural relation to the biologically active isatin family. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its structure elucidation, synthesis, and potential biological activity. The presented information is intended to serve as a valuable resource for researchers and to encourage further experimental investigation into this and related compounds. Future studies are warranted to confirm the predicted spectroscopic data and to explore the hypothesized anticancer and antimicrobial properties, which could lead to the development of novel therapeutic agents.

References

In-Depth Technical Guide on 1-Methyl-5-nitro-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic methodology for 1-Methyl-5-nitro-1H-indole-2,3-dione, a heterocyclic compound of interest in medicinal chemistry. The document details its physical and chemical properties, provides an experimental protocol for its synthesis, and includes predicted and comparative spectroscopic data. Additionally, a proposed mechanism of action for its potential biological activity is illustrated.

Core Compound Information

1-Methyl-5-nitro-1H-indole-2,3-dione , also known as 1-Methyl-5-nitroisatin, is a derivative of isatin, a well-known scaffold in drug discovery. The presence of the nitro group at the 5-position and the methyl group at the 1-position of the indole nucleus are key structural features that can influence its biological activity.

PropertyValueSource
CAS Number 3484-32-0
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.15 g/mol [1]
IUPAC Name 1-methyl-5-nitro-1H-indole-2,3-dione[1]
Synonyms 1-Methyl-5-nitroisatin, 1-Methyl-5-nitroindoline-2,3-dione

Physicochemical Properties

A summary of the available and predicted physicochemical data for 1-Methyl-5-nitro-1H-indole-2,3-dione is presented below.

PropertyValueNotes
Appearance Yellow solid[2]
Melting Point Not available
Boiling Point 391.9°C at 760 mmHgPredicted
Density 1.533 g/cm³Predicted
Flash Point 190.8°CPredicted
Refractive Index 1.647Predicted
Vapor Pressure 2.38E-06 mmHg at 25°CPredicted
Storage Sealed in dry, Room Temperature

Synthesis Protocol

The synthesis of 1-Methyl-5-nitro-1H-indole-2,3-dione is achieved through the N-methylation of 5-nitroisatin.

Experimental Procedure: N-methylation of 5-Nitroisatin[3]

A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 ml, 0.260 mol), and potassium carbonate (21.56 g, 0.156 mol) in anhydrous dimethylformamide (DMF) is stirred overnight at room temperature. Following the reaction, water is added to the mixture, and it is acidified with dilute HCl until it is acidic to pH paper. The resulting yellow solid, 1-Methyl-5-nitroisatin, is collected by filtration, washed thoroughly with water until neutral to pH paper, and then air-dried to a constant weight.

Synthesis Workflow

G Synthesis of 1-Methyl-5-nitro-1H-indole-2,3-dione reagents 5-Nitroisatin, Methyl Iodide, K₂CO₃, Anhydrous DMF stir Stir overnight at room temperature reagents->stir Reaction workup Add water and acidify with dilute HCl stir->workup Quenching filtration Filter and wash with water workup->filtration Isolation product 1-Methyl-5-nitro-1H-indole-2,3-dione (Yellow Solid) filtration->product Final Product

A flowchart illustrating the synthetic steps for 1-Methyl-5-nitro-1H-indole-2,3-dione.

Spectroscopic Characterization (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and a singlet for the N-methyl group. The positions of the aromatic protons will be influenced by the electron-withdrawing nitro group. For comparison, the related compound 3-methyl-5-nitro-1H-indole shows aromatic protons in the range of δ 7.38-8.57 ppm and a methyl singlet at δ 2.39 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the dione moiety, the carbons of the aromatic ring, and the N-methyl carbon. The carbonyl carbons are expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound
C=O (dione)~1740 and ~16905-methyl-1H-indole-2,3-dione
N-O (nitro)~1520 and ~1340General nitro compounds
C-N~1300General aromatic amines
Aromatic C-H~3100-3000Aromatic compounds
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the dione moiety. The mass spectrum of the unmethylated precursor, 5-nitroisatin , shows a molecular ion peak at m/z 192, corresponding to its molecular weight.[3][4]

Potential Biological Activity and Mechanism of Action

Derivatives of 5-nitroisatin have been investigated for their potential as antimicrobial and anticancer agents.[5][6][7] The biological activity is often attributed to the isatin scaffold and the electronic effects of the nitro group.

Proposed Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

Several 5-nitroisatin derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[6][8] The proposed mechanism involves the binding of the isatin derivative to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.

Proposed DNA Gyrase Inhibition Pathway

G Proposed Antimicrobial Mechanism of 1-Methyl-5-nitro-1H-indole-2,3-dione compound 1-Methyl-5-nitro- 1H-indole-2,3-dione target Bacterial DNA Gyrase compound->target Targets binding Binding to Active Site target->binding inhibition Inhibition of DNA Gyrase Activity binding->inhibition dna_replication Disruption of DNA Replication inhibition->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

A diagram of the proposed mechanism of antimicrobial action via DNA gyrase inhibition.
Proposed Anticancer Mechanism of Action: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Isatin derivatives have also been explored as potential anticancer agents, with some studies suggesting they may act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2.[9] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Proposed CDK2 Inhibition Pathway

G Proposed Anticancer Mechanism of 1-Methyl-5-nitro-1H-indole-2,3-dione compound 1-Methyl-5-nitro- 1H-indole-2,3-dione target Cyclin-Dependent Kinase 2 (CDK2) compound->target Targets binding Binding to ATP-binding pocket target->binding inhibition Inhibition of Kinase Activity binding->inhibition cell_cycle Cell Cycle Arrest inhibition->cell_cycle apoptosis Induction of Apoptosis cell_cycle->apoptosis

A diagram of the proposed mechanism of anticancer action via CDK2 inhibition.

Conclusion

This technical guide consolidates the available information on 1-Methyl-5-nitro-1H-indole-2,3-dione. While a detailed experimental characterization is still needed, the provided synthesis protocol and comparative data offer a solid foundation for researchers. The potential of this compound and its derivatives in the development of new therapeutic agents warrants further investigation into their precise mechanisms of action and biological activities.

References

An In-depth Technical Guide to N-methyl-5-nitroisatin: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of N-methyl-5-nitroisatin. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols, and visualizes essential workflows and biological pathways.

Core Physical and Chemical Properties

N-methyl-5-nitroisatin is an indole-2,3-dione derivative characterized by a methyl group at the nitrogen of the isatin core and a nitro group at the 5-position. These substitutions significantly influence its physicochemical properties and biological activity.

PropertyValueReference
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.15 g/mol [1]
CAS Number 3484-32-0[1]
Appearance Yellow solid[2]
Boiling Point 391.9 °C at 760 mmHg[1]
Density 1.533 g/cm³[1]
Flash Point 190.8 °C[1]
Refractive Index 1.647[1]
Storage Temperature Room Temperature, Sealed in dry conditions[1]

Note on Melting Point and Solubility: While several chemical supplier databases list the melting point and solubility as "N/A", this is atypical for a well-defined solid compound[1]. The parent compound, 5-nitroisatin, has a melting point of 251 °C (decomposes)[3][4][5]. Derivatives of 5-nitroisatin are known to be soluble in polar aprotic solvents like DMSO and DMF[6][7]. Further experimental determination is required for precise quantitative values for N-methyl-5-nitroisatin.

Experimental Protocols

Synthesis of N-methyl-5-nitroisatin

A common method for the synthesis of N-methyl-5-nitroisatin involves the methylation of 5-nitroisatin.

Materials:

  • 5-nitroisatin

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 ml, 0.260 mol), and potassium carbonate (21.56 g, 1.56 mol) in anhydrous DMF is prepared.[2][8]

  • The reaction mixture is stirred overnight at room temperature.[2][8]

  • Water is added to the reaction mixture, and it is then acidified with dilute HCl until it is acidic to pH paper.[2][8]

  • A yellow solid, N-methyl-5-nitroisatin, will separate from the solution.[2][8]

  • The solid is filtered and washed thoroughly with water until it is neutral to pH paper.[2][8]

  • The product is then air-dried to a constant weight.[2][8]

G cluster_synthesis Synthesis Workflow start Start Materials: 5-nitroisatin, MeI, K₂CO₃, DMF reaction Stir overnight at room temperature start->reaction 1. workup Add water and acidify with dilute HCl reaction->workup 2. precipitation Yellow solid (N-methyl-5-nitroisatin) precipitates workup->precipitation 3. filtration Filter and wash with water until neutral precipitation->filtration 4. drying Air dry to constant weight filtration->drying 5. end Final Product: N-methyl-5-nitroisatin drying->end 6.

Caption: Synthesis workflow for N-methyl-5-nitroisatin.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)[9]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • N-methyl-5-nitroisatin stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8,000 cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • Compound Treatment: Treat the cells with various concentrations of N-methyl-5-nitroisatin (prepared by serial dilution of the stock solution in culture medium) and incubate for 24-72 hours.[10]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[9]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2][9]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

G cluster_mtt MTT Assay Workflow seed Seed cells in 96-well plate treat Treat with N-methyl-5-nitroisatin seed->treat add_mtt Add MTT solution treat->add_mtt incubate_formazan Incubate for 4 hours (Formazan formation) add_mtt->incubate_formazan solubilize Add DMSO to dissolve formazan incubate_formazan->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Analyze data to determine cell viability measure->analyze

Caption: General workflow for an MTT cytotoxicity assay.

Biological Activity and Signaling Pathways

Derivatives of isatin, and specifically 5-nitroisatin, have garnered significant attention for their potential as anticancer agents. A primary mechanism of action under investigation is the inhibition of cyclin-dependent kinases (CDKs).

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, and its overexpression is linked to the uncontrolled proliferation of cancer cells[3][11][12]. Isatin derivatives have been shown to be effective inhibitors of CDK2[11][13]. While direct studies on N-methyl-5-nitroisatin are limited, the broader class of 5-nitroisatin derivatives are known to act as competitive inhibitors at the ATP-binding site of CDK2[13].

The inhibition of CDK2 by these compounds is thought to involve the formation of hydrogen bonds with key amino acid residues in the active site, such as GLU81 and LEU83, as well as hydrophobic interactions within the binding pocket[12]. The nitro group at the 5-position can also participate in interactions, for example with LYS33 and ASP145, which can enhance the binding affinity[13]. By blocking the activity of CDK2, these inhibitors can halt the cell cycle, typically at the G1/S or G2/M phase, and induce apoptosis in cancer cells[14].

G cluster_pathway Proposed CDK2 Inhibition Pathway isatin N-methyl-5-nitroisatin cdk2 CDK2/Cyclin Complex isatin->cdk2 Inhibits apoptosis Apoptosis isatin->apoptosis Induces substrate Substrate (e.g., Retinoblastoma protein) cdk2->substrate Phosphorylates proliferation Cell Cycle Progression atp ATP atp->cdk2 substrate->proliferation

Caption: Proposed mechanism of CDK2 inhibition by N-methyl-5-nitroisatin.

References

Spectroscopic Profile of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Methyl-5-nitroindoline-2,3-dione, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this report consolidates predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies and spectral interpretations presented herein are derived from established principles of spectroscopic analysis and data from closely related analogs.

Chemical Structure and Properties

This compound is a derivative of isatin, featuring a methyl group at the N1 position and a nitro group at the C5 position of the indole ring. These substitutions are expected to significantly influence its electronic and spectroscopic properties.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Melting Point 200-202 °C[1]
CAS Number 3484-32-0[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, extrapolated from literature values of analogous compounds.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are predicted based on the analysis of substituted indoles and isatins. The solvent is assumed to be DMSO-d₆.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~8.2d~8.5
H-6~8.4dd~8.5, ~2.0
H-7~7.2d~2.0
N-CH₃~3.2s-
¹³C NMR Spectroscopy

The predicted carbon NMR chemical shifts are based on the functional groups and substitution pattern of the molecule. The solvent is assumed to be DMSO-d₆.

CarbonPredicted Chemical Shift (ppm)
C=O (C2)~183
C=O (C3)~158
C-3a~118
C-4~125
C-5~145
C-6~130
C-7~112
C-7a~150
N-CH₃~28
FT-IR Spectroscopy

The predicted infrared absorption frequencies correspond to the characteristic vibrational modes of the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Amide)~1740-1760Strong
C=O (Ketone)~1720-1740Strong
C-N (Aromatic)~1330-1370Strong
NO₂ (Asymmetric stretch)~1520-1560Strong
NO₂ (Symmetric stretch)~1340-1380Strong
C-H (Aromatic)~3000-3100Medium
C-H (Aliphatic)~2850-2960Medium
UV-Vis Spectroscopy

The ultraviolet-visible absorption maxima are predicted based on the electronic transitions of the chromophoric system. The solvent is assumed to be ethanol or methanol.

λmax (nm)Molar Absorptivity (ε)Electronic Transition
~250-270Highπ → π
~320-340Mediumn → π
~400-420Lown → π* (NO₂)
Mass Spectrometry

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments under electron ionization (EI) are presented.

m/zProposed Fragment
206[M]⁺
178[M - CO]⁺
160[M - NO₂]⁺
150[M - 2CO]⁺
132[M - CO - NO₂]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard laboratory practices.

Synthesis

A plausible synthetic route for this compound involves the nitration of 1-methylindoline-2,3-dione.

Synthesis 1-Methylindoline-2,3-dione 1-Methylindoline-2,3-dione Reaction Reaction 1-Methylindoline-2,3-dione->Reaction HNO₃/H₂SO₄ This compound This compound Reaction->this compound Nitration

Caption: Synthetic pathway for this compound.

Protocol:

  • Dissolve 1-methylindoline-2,3-dione in concentrated sulfuric acid at 0°C.

  • Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be utilized.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR accessory. Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer. Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 1.5. Data Acquisition: Record the spectrum in the range of 200-800 nm.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source. Sample Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable. Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been elucidated, related 5-nitroindole derivatives have been investigated as binders of c-Myc G-quadruplexes, suggesting a potential role in the regulation of gene expression.[2] A hypothetical workflow for investigating such an interaction is presented below.

Signaling_Pathway_Investigation cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis Compound This compound Binding_Assay Biophysical Binding Assay (e.g., FRET, SPR, NMR) Compound->Binding_Assay G4_DNA c-Myc G-Quadruplex DNA G4_DNA->Binding_Assay Binding_Affinity Binding_Affinity Binding_Assay->Binding_Affinity Determine Kd Treatment Treat with Compound Binding_Affinity->Treatment Informed by in vitro results Cancer_Cells Cancer Cell Line Cancer_Cells->Treatment Gene_Expression c-Myc Gene Expression (qRT-PCR, Western Blot) Treatment->Gene_Expression Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Downregulation Downregulation Gene_Expression->Downregulation Observe Effect Arrest Arrest Cell_Cycle->Arrest Observe Effect

Caption: Workflow for investigating the interaction with c-Myc G-quadruplex.

This workflow outlines the initial biophysical characterization of the binding interaction between the compound and the target G-quadruplex DNA, followed by cell-based assays to determine its effect on c-Myc expression and cell cycle progression in cancer cells.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on predictive analysis of its structural analogs. The presented data and protocols offer a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling further investigation into the properties and potential applications of this compound. Direct experimental verification of these predicted spectroscopic characteristics is recommended for future studies.

References

1-Methyl-5-nitroindoline-2,3-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1-Methyl-5-nitroindoline-2,3-dione for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides comprehensive information on the molecular characteristics, synthesis, and potential biological activities of this compound. The content is structured to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Molecular Profile

This compound is a derivative of isatin, a bicyclic organic compound. The presence of the nitro group at the 5-position and the methyl group at the 1-position are key structural features that can influence its chemical reactivity and biological properties.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueCitation
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
CAS Number 3484-32-0[1]
IUPAC Name 1-methyl-5-nitro-1H-indole-2,3-dione
Melting Point 200-202 °C[1]

Experimental Protocols

Representative Synthesis Protocol

Step 1: Synthesis of 5-Nitroindoline-2,3-dione (5-Nitroisatin)

A common method for synthesizing isatin and its derivatives is through the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in the presence of a strong acid.[2]

  • Formation of the isonitrosoacetanilide: 4-nitroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This reaction typically proceeds at room temperature or with gentle heating.

  • Cyclization: The resulting 4-nitro-isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form 5-nitroindoline-2,3-dione.[2]

Step 2: N-Methylation of 5-Nitroindoline-2,3-dione

The final step involves the methylation of the nitrogen at the 1-position of the indoline ring.

  • Deprotonation: 5-Nitroindoline-2,3-dione is treated with a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., dimethylformamide) to deprotonate the nitrogen atom.

  • Methylation: A methylating agent, such as methyl iodide, is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours.[3]

  • Workup and Purification: The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed, and dried. The crude product can be further purified by recrystallization from a suitable solvent like n-butanol.[3]

Biological Activities and Therapeutic Potential

Derivatives of 5-nitroindole have demonstrated a range of biological activities, suggesting that this compound could be a molecule of interest for further investigation.

  • Anticancer Activity: Substituted 5-nitroindole derivatives have been shown to act as binders for c-Myc G-quadruplexes, which are non-canonical DNA structures found in the promoter regions of oncogenes.[4] By stabilizing these structures, these compounds can downregulate the expression of c-Myc, a key protein involved in cell proliferation, and induce cell-cycle arrest in cancer cells.[4]

  • Antimicrobial and Anti-inflammatory Properties: Isatin and its derivatives have been reported to possess anti-inflammatory, antibacterial, and antifungal activities.[5] Molecular modeling studies of 5-nitroindoline-2-one derivatives have indicated potential interactions with key biological targets such as cyclooxygenase-1 (COX-1) and various microbial enzymes.[6] The nitro group at the C-5 position is often considered crucial for antibacterial activity in related nitro-containing heterocyclic compounds.[7]

Investigational Workflow

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization start Starting Materials (e.g., 4-nitroaniline) synthesis Chemical Synthesis (e.g., Sandmeyer & N-methylation) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Anticancer, Antimicrobial) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id binding_assays Target Binding Assays (e.g., G-quadruplex binding) hit_id->binding_assays cell_based Cell-Based Assays (e.g., Cell Cycle Analysis) binding_assays->cell_based gene_expression Gene Expression Analysis (e.g., c-Myc downregulation) cell_based->gene_expression sar Structure-Activity Relationship (SAR) Studies gene_expression->sar lead_compound Identification of Lead Compound sar->lead_compound

Caption: Workflow for Synthesis and Biological Evaluation.

References

The Isatin Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. First isolated in 1841, its unique structural features, including a fused aromatic ring system, a reactive ketone at the C-3 position, and a lactam moiety, make it a privileged scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] The isatin core is a key constituent in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[2][3][4][5] This technical guide provides a comprehensive overview of the isatin core, focusing on its synthesis, key biological activities with quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Synthesis of the Isatin Core and Its Derivatives

The synthetic versatility of the isatin scaffold allows for modifications at the N-1, C-3, C-5, and C-7 positions, leading to a vast library of derivatives with tailored biological activities.[6] Several classical and modern synthetic methods are employed for the preparation of the isatin core and its analogs.

Experimental Protocols for Isatin Core Synthesis

1. Sandmeyer Synthesis

The Sandmeyer synthesis is one of the oldest and most widely used methods for preparing isatin and its derivatives from anilines.[7][8][9]

  • Reaction: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin.[7][8]

  • Step-by-Step Protocol:

    • Dissolve sodium sulfate in water in a round-bottom flask and heat the solution.

    • Add a solution of the desired aniline and hydrochloric acid to the flask.

    • Separately, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

    • Add the chloral hydrate/hydroxylamine solution to the aniline solution and heat the mixture. The isonitrosoacetanilide intermediate will precipitate.

    • Filter and wash the precipitate.

    • Slowly add the dried isonitrosoacetanilide to concentrated sulfuric acid, maintaining the temperature.

    • Heat the mixture to induce cyclization.

    • Pour the reaction mixture onto crushed ice to precipitate the isatin product.

    • Filter, wash with cold water, and dry the isatin.[8]

2. Stolle Synthesis

The Stolle synthesis is an effective method for preparing N-substituted and unsubstituted isatins.[7][10]

  • Reaction: An arylamine is first reacted with oxalyl chloride to form an N-aryl oxamic acid chloride intermediate. This intermediate then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, or BF₃·OEt₂) to yield the isatin.[7][11]

  • Step-by-Step Protocol:

    • Dissolve the arylamine in a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add oxalyl chloride dropwise to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Remove the solvent under reduced pressure to obtain the crude N-aryl oxamic acid chloride.

    • In a separate flask, suspend the Lewis acid catalyst in a dry, high-boiling inert solvent (e.g., carbon disulfide or nitrobenzene).

    • Add the crude N-aryl oxamic acid chloride portion-wise to the Lewis acid suspension with vigorous stirring.

    • Heat the reaction mixture to reflux for several hours to effect cyclization.

    • Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the isatin product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product, which can be further purified by recrystallization or chromatography.

3. Gassman Synthesis

The Gassman synthesis is a multi-step process that is particularly useful for preparing isatins with specific substitution patterns.[12][13]

  • Reaction: This method involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[13][14]

  • Step-by-Step Protocol:

    • Treat the aniline with tert-butyl hypochlorite to form an N-chloroaniline.

    • React the N-chloroaniline with a methylthioacetate ester to generate an azasulfonium salt.

    • Treat the azasulfonium salt with a base (e.g., triethylamine) to induce a Sommelet-Hauser rearrangement, yielding a 3-methylthio-2-oxindole.

    • Oxidize the 3-methylthio-2-oxindole using an oxidizing agent such as N-chlorosuccinimide (NCS) followed by hydrolysis to afford the isatin.[15]

Synthesis of Isatin Derivatives
  • N-Substitution: The nitrogen at the 1-position can be readily alkylated, arylated, or acylated using appropriate electrophiles in the presence of a base.[6]

  • C-5 and C-7 Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C-5 and C-7 positions of the benzene ring.[6] For example, 5-substituted isatins can be prepared via the Sandmeyer reaction starting from the corresponding 4-substituted anilines.[16]

  • C-3 Derivatization: The C-3 carbonyl group is highly reactive and undergoes condensation reactions with a variety of nucleophiles, including hydrazines, hydroxylamines, and active methylene compounds, to form hydrazones, oximes, and ylidene derivatives, respectively.[17]

Biological Activities and Quantitative Data

Isatin derivatives exhibit a wide range of biological activities, with anticancer, antiviral, and anticonvulsant properties being the most extensively studied.

Anticancer Activity

The anticancer activity of isatin derivatives is often attributed to their ability to inhibit various protein kinases, interfere with microtubule polymerization, and induce apoptosis.[4][18]

Table 1: Anticancer Activity of Representative Isatin Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Kinase Inhibitors SunitinibMultipleVaries[5]
ToceranibMultipleVaries[5]
Isatin-Hydrazone 1 MCF-71.51 ± 0.09[3][19]
Isatin-Hydrazone 2 MCF-73.56 ± 0.31[3][19]
Isatin-Hydrazone 4e MCF-75.46 ± 0.71[19]
Isatin-Hydrazone 4j MCF-71.51 ± 0.09[19]
Isatin-Hydrazone 4k MCF-73.56 ± 0.31[19]
Isatin-Hydrazone 8 A54942.43[20][21]
Isatin-Hydrazone 8 HepG248.43[20][21]
7-deazapurine-isatin hybrid 5 HepG26.11 ± 0.4[22]
7-deazapurine-isatin hybrid 5 MCF-75.93 ± 0.3[22]
7-deazapurine-isatin hybrid 5 MDA-MB-2312.48 ± 0.1[22]
7-deazapurine-isatin hybrid 5 HeLa1.98 ± 0.1[22]
Miscellaneous Imidazolidine-Isatin IST-02 HuH-73.07 ± 9.47[23]
Imidazolidine-Isatin IST-04 HuH-714.60 ± 2.49[23]
Isatin-quinazoline hybridA-549, HT-29, ZR-755.53 - 8.11[5]

Table 2: Kinase Inhibitory Activity of Isatin Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference(s)
Isatin-Hydrazone 1 CDK20.246 ± 0.05[3]
EGFR0.269[3]
VEGFR-20.232[3]
FLT-31.535[3]
Isatin-Hydrazone 2 CDK20.301 ± 0.02[3]
EGFR0.369[3]
VEGFR-20.266[3]
FLT-30.546[3]
7-deazapurine-isatin hybrid 5 CDK2Varies[22]
EGFRVaries[22]
HER20.081 ± 0.002[22]
VEGFR2Varies[22]
Antiviral and Anticonvulsant Activities

Isatin derivatives have demonstrated significant potential as antiviral and anticonvulsant agents, although comprehensive quantitative data in tabular format is less commonly reported in review literature.

Key Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their biological effects by modulating several critical signaling pathways implicated in cell growth, proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several isatin-based compounds, such as Sunitinib, are potent inhibitors of VEGFR-2.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Sunitinib Sunitinib (Isatin Derivative) Sunitinib->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition by Sunitinib.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.[18][24][25] Isatin-based inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting these downstream effects.[5]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth IsatinDeriv Isatin Derivatives IsatinDeriv->PI3K Inhibit IsatinDeriv->Akt Inhibit

PI3K/Akt signaling pathway and points of inhibition by isatin derivatives.

Activation of Receptor Tyrosine Kinases (RTKs) by growth factors leads to the recruitment and activation of PI3K.[17] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt.[3][26] Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, leading to increased cell growth and proliferation and the inhibition of apoptosis.[26] Some isatin derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis in cancer cells.

Detailed Methodologies for Key Experiments

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][10]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[27]

  • Experimental Workflow:

    MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with isatin derivatives A->B C 3. Add MTT solution to each well B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at ~570 nm E->F

    Workflow for the MTT cytotoxicity assay.
  • Step-by-Step Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the isatin derivatives and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[6][28]

    • Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-600 nm.[27]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC Assay

The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[29]

  • Principle: In early apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate necrotic or late apoptotic cells, as it can only enter cells with compromised membranes.[30][31]

  • Experimental Workflow:

    AnnexinV_Workflow A 1. Induce apoptosis in cells with isatin derivatives B 2. Harvest and wash cells A->B C 3. Resuspend cells in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

    Workflow for the Annexin V-FITC apoptosis assay.
  • Step-by-Step Protocol:

    • Treat cells with the isatin derivatives for the desired time to induce apoptosis.

    • Harvest the cells (both adherent and suspension) and wash them with cold PBS.

    • Centrifuge the cell suspension and resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[14]

    • Incubate the cells at room temperature in the dark for 15-20 minutes.[31]

    • Add additional 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour. The results will distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.

Kinase Inhibition Assay (CDK2/Cyclin A2)

This assay measures the ability of isatin derivatives to inhibit the activity of a specific protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2).

  • Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[15]

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing the CDK2/Cyclin A2 enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.

    • Add the isatin derivative at various concentrations to the reaction mixture in a 96- or 384-well plate.[32]

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, and then catalyze a luciferase/luciferin reaction that produces a luminescent signal.[15]

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition of the kinase. Calculate the IC₅₀ value of the isatin derivative.

Conclusion

The isatin core represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of large and diverse compound libraries, which have yielded numerous potent drug candidates with a wide range of biological activities. The success of isatin-based kinase inhibitors like Sunitinib in the clinic underscores the therapeutic potential of this heterocyclic system. As our understanding of the molecular targets and signaling pathways modulated by isatin derivatives continues to grow, so too will the opportunities for the rational design and development of novel therapeutics for a multitude of diseases. This guide provides a foundational resource for researchers aiming to explore and exploit the rich medicinal chemistry of the isatin core.

References

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841 by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo dye, its journey from a simple dye precursor to a cornerstone in medicinal chemistry is a testament to its remarkable versatility.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted isatin compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with a focus on anticancer properties, and an exploration of their mechanisms of action through key signaling pathways.

Discovery and Historical Milestones

The history of isatin is intrinsically linked to the study of indigo, a natural dye of immense historical and economic importance. Its formal discovery in 1841 marked the beginning of a new chapter in heterocyclic chemistry.[1][2] Early research focused on elucidating its structure and exploring its basic chemical reactivity. However, the true potential of isatin as a pharmacophore began to emerge in the 20th century with the discovery of the biological activities of its derivatives. A significant milestone was the development of isatin-β-thiosemicarbazone as an antiviral agent. This discovery spurred further investigation into the pharmacological properties of a wide array of substituted isatins, revealing their potential as anticonvulsant, antimicrobial, and, most notably, anticancer agents.[3] The synthetic versatility of the isatin core, with its reactive carbonyl groups and amenable aromatic ring, has allowed for the generation of vast libraries of derivatives, each with the potential for unique biological activities.[4]

Key Synthetic Methodologies: Experimental Protocols

The synthesis of substituted isatins has been a subject of extensive research, leading to the development of several named reactions that have become classical methods in heterocyclic chemistry. This section provides detailed experimental protocols for three cornerstone synthetic routes: the Sandmeyer, Stolle, and Pfitzinger reactions, as well as a general method for the synthesis of isatin Schiff bases.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a robust and widely used method for the preparation of isatins from anilines. The reaction proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[2][5][6]

Step 1: Synthesis of Isonitrosoacetanilide

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.

  • Addition of Reagents: To this solution, add 1300 g of crystallized sodium sulfate, followed by a solution of 46.5 g (0.5 mol) of aniline in 300 mL of water containing 51.2 g (0.52 mol) of concentrated hydrochloric acid. Finally, add a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.

  • Reaction Conditions: Heat the mixture to a vigorous boil over a wire gauze. The boiling should commence within 40-45 minutes. Continue vigorous boiling for 1-2 minutes to complete the reaction.

  • Work-up and Isolation: Cool the reaction mixture in running water to crystallize the product. Filter the isonitrosoacetanilide with suction and air-dry. The expected yield is 65-75 g (80-91% of the theoretical amount).[7]

Step 2: Cyclization to Isatin

  • Reaction Setup: In a 1-liter round-bottom flask fitted with an efficient mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.

  • Addition of Intermediate: Gradually add 75 g (0.46 mol) of dry isonitrosoacetanilide to the warmed sulfuric acid, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.

  • Reaction Conditions: After the addition is complete, heat the solution to 80°C and maintain this temperature for 10 minutes.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice. Allow the mixture to stand for about 30 minutes, then filter the precipitated crude isatin.

  • Purification: The crude product can be purified by recrystallization from glacial acetic acid or by dissolving it in an aqueous sodium hydroxide solution, followed by partial neutralization with hydrochloric acid to precipitate impurities, and then re-precipitation of the isatin by further acidification.[7][8]

Stolle Synthesis of N-Substituted Isatins

The Stolle synthesis is a valuable method for preparing N-substituted isatins. It involves the reaction of a secondary aniline with oxalyl chloride to form an intermediate, which is then cyclized in the presence of a Lewis acid.[9][10][11]

General Procedure:

  • Acylation: To a solution of a secondary aniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether), add oxalyl chloride (1.1 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours.

  • Cyclization: Cool the reaction mixture to 0°C and add a Lewis acid (e.g., aluminum chloride, titanium tetrachloride, 1.2-2.0 equivalents) portion-wise. The reaction is then typically heated to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate).

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group, in the presence of a base.[12][13][14]

General Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol.

  • Addition of Isatin: Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution will typically change from purple to brown.

  • Addition of Carbonyl Compound: Slowly add the ketone or aldehyde (0.015 mol) to the reaction mixture.

  • Reaction Conditions: Reflux the resulting mixture with stirring for approximately 24 hours. Monitor the reaction progress by thin-layer chromatography (e.g., using n-hexane:ethyl acetate 1:2 as the eluent).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol.[14][15]

Synthesis of Isatin Schiff Bases

Isatin Schiff bases are readily prepared by the condensation of isatin with a primary amine. The reaction is typically catalyzed by a small amount of acid.[3][16][17][18]

General Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of isatin (e.g., 0.01 mol) and the desired primary amine in ethanol (e.g., 30-50 mL).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Filter the solid product, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[16][18]

Biological Activities and Quantitative Data

Substituted isatin compounds exhibit a remarkable spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anticonvulsant properties. The anticancer activity of isatin derivatives has been a major focus of research, with numerous compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.

Anticancer Activity

The tables below summarize the in vitro anticancer activity (IC50 values) of selected substituted isatin derivatives against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa).

Table 1: Anticancer Activity of Substituted Isatin Derivatives against MCF-7 Cell Line

CompoundSubstitution PatternIC50 (µM)Reference
I Unsubstituted19.27 - 52.45[19]
II 5-CH3-[19]
III 5-Br-[19]
IV 5-Cl-[19]
V 5-COOH-[19]
VI 5-NO2-[19]
Isatin-Chalcone Hybrid IE 3,4-OCH3 on chalcone6.53 ± 1.12[20]
Isatin-Chalcone Hybrid IH 4-Br on chalconePotent[20]
Isatin-Chalcone Hybrid IK 4-NH2 on chalconePotent[20]
Moxifloxacin-Isatin Hybrid N1-triazole linked32 - 77[21]
Isatin-Hydrazone Hybrid 5-methyl bis-isatin4 - 13[15][21]
Coumarin-Isatin Hybrid -1.24[22]
Thiazolidinone-Isatin Hybrid 3,5-disubstituted1.27[22]

Table 2: Anticancer Activity of Substituted Isatin Derivatives against HeLa Cell Line

CompoundSubstitution PatternIC50 (µM)Reference
I Unsubstituted14.10 - 31.6[19]
II 5-CH3-[19]
III 5-Br-[19]
IV 5-Cl-[19]
V 5-COOH-[19]
VI 5-NO2-[19]
Isatin-Chalcone Hybrid IE 3,4-OCH3 on chalcone6.53 ± 1.12[20]
Isatin-Chalcone Hybrid IH 4-Br on chalconePotent[20]
Isatin-Chalcone Hybrid IK 4-NH2 on chalconePotent[20]
Isatin-Hydrazone Hybrid 5-methyl bis-isatin4 - 13[15][21]

Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract, although the compound was synthesized and tested.

Mechanism of Action: Signaling Pathways and Molecular Targets

The anticancer effects of substituted isatin derivatives are mediated through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interference with cell cycle regulation.

p53-Mdm2 Pathway

Several isatin derivatives have been shown to activate the p53 tumor suppressor pathway. They can disrupt the interaction between p53 and its negative regulator, Mdm2. This inhibition of the p53-Mdm2 interaction leads to the stabilization and accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes like PUMA, leading to cancer cell death.[23][24][25][26][27]

p53_pathway cluster_inhibition Isatin Derivative Action cluster_p53_activation p53 Pathway Activation Isatin Derivative Isatin Derivative Mdm2 Mdm2 Isatin Derivative->Mdm2 inhibits p53 p53 Mdm2->p53 promotes degradation p53_stabilization p53 Stabilization & Accumulation p53->p53_stabilization PUMA_transcription PUMA Gene Transcription p53_stabilization->PUMA_transcription Apoptosis Apoptosis PUMA_transcription->Apoptosis

Isatin derivatives can inhibit Mdm2, leading to p53 stabilization and apoptosis.
Caspase Activation Pathway

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Isatin derivatives have been demonstrated to induce apoptosis by activating the caspase cascade. Specifically, certain derivatives can trigger the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). The activation of these proteases leads to the cleavage of key cellular substrates, ultimately resulting in cell death.[15][28][29][30]

caspase_pathway Isatin_Derivative Isatin Derivative Procaspase9 Pro-caspase-9 Isatin_Derivative->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 activation Procaspase37 Pro-caspases 3 & 7 Caspase9->Procaspase37 Caspase37 Active Caspases 3 & 7 Procaspase37->Caspase37 activation Cellular_Substrates Cellular Substrates Caspase37->Cellular_Substrates cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

References

Preliminary Investigation of 1-Methyl-5-nitroindoline-2,3-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-nitroindoline-2,3-dione is a heterocyclic compound belonging to the indoline-2,3-dione (isatin) family. The isatin scaffold is a prominent pharmacophore known for a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a methyl group at the N-1 position and a nitro group at the C-5 position of the indole nucleus is anticipated to modulate its physicochemical properties and biological efficacy. This document provides a preliminary technical guide on this compound, summarizing its chemical properties, a proposed synthesis protocol, and an overview of the biological activities of closely related derivatives to infer its potential therapeutic applications. Due to the limited availability of data on the specific target compound, this report leverages information on its structural analogs to provide a foundational understanding for future research and development.

Chemical and Physical Properties

This compound, also known as 1-methyl-5-nitro-1H-indole-2,3-dione, is an organic compound with the following characteristics:

PropertyValueSource
CAS Number 3484-32-0
Molecular Formula C₉H₆N₂O₄
Molecular Weight 206.16 g/mol
IUPAC Name 1-methyl-5-nitro-1H-indole-2,3-dione
Melting Point 200-202 °C
Appearance Orange solid

Synthesis Protocol

Proposed Synthesis of 5-Nitroindoline-2,3-dione (Precursor)

The precursor, 5-nitroisatin, can be synthesized from 4-nitroaniline through a two-step process involving the formation of an isonitrosoacetanilide intermediate followed by cyclization.

Step 1: Synthesis of N-(4-nitrophenyl)-2-(hydroxyimino)acetamide

  • Dissolve chloral hydrate and hydroxylamine hydrochloride in water.

  • Add a solution of 4-nitroaniline in dilute hydrochloric acid to the above mixture.

  • Heat the reaction mixture to boiling to initiate the reaction, which is indicated by a color change.

  • Cool the mixture to allow the isonitrosoacetanilide derivative to precipitate.

  • Filter the precipitate, wash with water, and dry.

Step 2: Cyclization to 5-Nitroindoline-2,3-dione

  • Slowly add the dried N-(4-nitrophenyl)-2-(hydroxyimino)acetamide to pre-warmed concentrated sulfuric acid with vigorous stirring.

  • Control the temperature of the exothermic reaction.

  • After the addition is complete, heat the mixture gently to ensure complete cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the 5-nitroisatin.

  • Filter the crude product, wash thoroughly with cold water to remove excess acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-nitroindoline-2,3-dione.

Proposed N-Methylation of 5-Nitroindoline-2,3-dione

The final step is the methylation of the nitrogen at the 1-position of the 5-nitroisatin ring.

  • Dissolve 5-nitroindoline-2,3-dione in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the indole nitrogen.

  • Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield this compound.

Biological Activity of Related Compounds

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, the biological activities of structurally similar 5-nitroindole and substituted indoline-2,3-dione derivatives have been reported, providing valuable insights into the potential therapeutic properties of the target compound.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 5-nitroindole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A study on pyrrolidine-substituted 5-nitroindole derivatives revealed that these compounds can act as c-Myc G-quadruplex binders.[1][2] This interaction leads to the downregulation of c-Myc expression, a key oncogene implicated in cell proliferation and survival. Consequently, this leads to cell cycle arrest in the sub-G1/G1 phase and an increase in intracellular reactive oxygen species (ROS), ultimately triggering cancer cell death.[1][2]

Another study on 5-nitroindole-2,3-dione-3-thiosemicarbazone derivatives reported significant cytotoxicity against a panel of 60 human tumor cell lines. The most active compound in this series demonstrated marked effects on non-small cell lung cancer and leukemia cell lines.

Table 1: Cytotoxicity of 5-Nitroindole Derivatives Against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa5.08 ± 0.91c-Myc G-quadruplex binder, ROS induction[1]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa5.89 ± 0.73c-Myc G-quadruplex binder, ROS induction[1]
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l)HOP-62 (Non-Small Cell Lung)< -8.00 (log₁₀GI₅₀)Not specified
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l)HL-60(TB) (Leukemia)-6.30 (log₁₀GI₅₀)Not specified
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l)MOLT-4 (Leukemia)-6.18 (log₁₀GI₅₀)Not specified

Note: The data presented is for derivatives and not for this compound itself.

Antimicrobial Activity

The indoline-2,3-dione scaffold is also associated with antimicrobial properties. Studies on various substituted indole-2,3-dione derivatives have shown activity against a range of bacterial and fungal strains. For instance, Schiff bases of 1H-indole-2,3-dione have demonstrated considerable antimicrobial activities. Another study reported that certain substituted indole-2,3-dione hydrazones exhibited good inhibitory activity against Salmonella Typhi, Staphylococcus haemolyticus, and various fungi.

Table 2: Antimicrobial Activity of Substituted Indole-2-one and -thione Derivatives

Compound ClassMicroorganismActivityReference
Schiff bases of 1H-indole-2,3-dioneBacteria and FungiActive
Substituted indole-2,3-dione hydrazonesSalmonella Typhi, Staphylococcus haemolyticus, Aspergillus niger, Candida albicansGood inhibitory activity
3-Substituted Indole-2-one and -thione derivativesSalmonella enterica, Methicillin-resistant Staphylococcus aureus (MRSA)Active at 125 µg/mL (MIC)

Note: The data presented is for derivatives and not for this compound itself.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, standard assays used for evaluating the anticancer and antimicrobial activities of its derivatives can be adapted.

In Vitro Cytotoxicity Assay (MTT or SRB Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with Sulforhodamine B solution, and then solubilize the bound dye with a Tris base solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 4-Nitroaniline 4-Nitroaniline Isonitrosoacetanilide Isonitrosoacetanilide 4-Nitroaniline->Isonitrosoacetanilide Chloral hydrate, Hydroxylamine HCl 5-Nitroisatin 5-Nitroisatin Isonitrosoacetanilide->5-Nitroisatin Conc. H₂SO₄ Target_Compound This compound 5-Nitroisatin->Target_Compound Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃), DMF

Caption: Proposed two-stage synthesis of this compound.

Postulated Anticancer Signaling Pathway

Anticancer_Pathway Compound This compound cMyc_G4 c-Myc G-Quadruplex Compound->cMyc_G4 Binds to ROS Reactive Oxygen Species (ROS) Generation Compound->ROS cMyc_Expression c-Myc Expression cMyc_G4->cMyc_Expression Downregulates Cell_Cycle Cell Cycle Progression cMyc_Expression->Cell_Cycle Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces Cell_Cycle->Apoptosis Leads to (Arrest) Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Postulated anticancer mechanism based on related 5-nitroindole derivatives.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The indoline-2,3-dione core, combined with the 5-nitro and N-methyl substitutions, suggests promising anticancer and antimicrobial activities.

Future research should focus on:

  • Optimizing the proposed synthesis protocol to achieve high yields and purity of this compound.

  • Conducting comprehensive in vitro biological evaluations to determine its specific IC₅₀ and MIC values against a broad panel of cancer cell lines and microbial strains.

  • Elucidating the precise mechanism of action , including its effects on specific signaling pathways, cell cycle regulation, and apoptosis induction in cancer cells.

  • Performing in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

This preliminary investigation serves as a foundational resource to guide further research and development of this compound as a novel therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-Methyl-5-nitroindoline-2,3-dione, a key intermediate in the development of various pharmacologically active compounds. The protocol details the N-methylation of 5-nitroisatin, a common precursor. Included are detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and accuracy in a laboratory setting. This synthesis is significant for researchers engaged in the discovery of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases, where isatin derivatives have shown considerable promise.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a nitro group at the C5 position and a methyl group at the N1 position can significantly modulate the physicochemical and pharmacological properties of the isatin scaffold. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable and straightforward method for its preparation from commercially available 5-nitroisatin.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound from 5-nitroisatin.

ParameterValueUnit
Reactants
5-Nitroisatin10g
0.052mol
Methyl Iodide (MeI)16.21mL
0.260mol
Potassium Carbonate (K₂CO₃)21.56g
0.156mol
Solvent
Anhydrous Dimethylformamide (DMF)Not specifiedmL
Reaction Conditions
TemperatureRoom Temperature°C
TimeOvernighthours
Product
This compoundYellow Solid
Molecular FormulaC₉H₆N₂O₄
Molecular Weight206.15 g/mol

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 5-Nitroisatin

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Dimethylformamide (DMF)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • pH paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 5-nitroisatin (10 g, 0.052 mol), anhydrous potassium carbonate (21.56 g, 0.156 mol), and anhydrous dimethylformamide (DMF).

  • Addition of Methylating Agent: To the stirred suspension, add methyl iodide (16.21 mL, 0.260 mol) dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir overnight at room temperature to ensure complete methylation.

  • Work-up and Precipitation: After the reaction is complete, pour the mixture into water. Acidify the aqueous mixture by adding dilute hydrochloric acid (HCl) until the solution is acidic as indicated by pH paper. A yellow solid will precipitate out of the solution.[1]

  • Isolation and Purification: Isolate the precipitated solid by filtration. Wash the solid thoroughly with water until the filtrate is neutral to pH paper.[1]

  • Drying: Dry the purified yellow solid, which is the desired product, this compound.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow A 1. Combine Reactants (5-Nitroisatin, K₂CO₃, DMF) B 2. Add Methyl Iodide A->B C 3. Stir Overnight (Room Temperature) B->C D 4. Quench with Water C->D E 5. Acidify with HCl D->E F 6. Filter Precipitate E->F G 7. Wash with Water F->G H 8. Dry Product (this compound) G->H

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Reactants 5-Nitroisatin + CH₃I Intermediate Deprotonated 5-Nitroisatin Reactants->Intermediate Deprotonation Base K₂CO₃ (Base) Base->Intermediate Solvent DMF (Solvent) Solvent->Intermediate Product This compound Intermediate->Product N-Methylation

Caption: Logical relationship of reactants and intermediates in the N-methylation reaction.

References

Application Notes and Protocols: 1-Methyl-5-nitroindoline-2,3-dione as a Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline-2,3-dione, a derivative of the versatile isatin scaffold, is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of the nitro group at the 5-position and the methyl group at the 1-position of the indoline core makes it a strategic precursor for the development of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the nitro group enhances the reactivity of the isatin ring, particularly at the C3-carbonyl position, making it susceptible to nucleophilic attack and a key component in various condensation and cycloaddition reactions. This document provides detailed protocols for the synthesis of this compound and its application as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from isatin: 1) nitration of isatin to form 5-nitroisatin, and 2) subsequent N-methylation of 5-nitroisatin.

Step 1: Synthesis of 5-Nitroisatin

The nitration of isatin is a well-established electrophilic aromatic substitution reaction. The C5 position is preferentially nitrated due to the directing effects of the acyl and amino groups on the benzene ring.[1][2]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, cautiously add 14.7 g (0.1 mol) of isatin to 121 ml of concentrated sulfuric acid.

  • While maintaining the temperature below 5 °C, add 4.2 ml of fuming nitric acid dropwise to the stirring mixture.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes.

  • Pour the reaction mixture over 500 g of crushed ice, which will result in the immediate precipitation of a yellow solid.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then air-dry to a constant weight.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
Isatin147.1314.70.15-Nitroisatin192.1319.2116.3385

Data adapted from a representative synthesis of 5-Nitroisatin.[3]

Step 2: Synthesis of this compound

The N-methylation of 5-nitroisatin can be achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Experimental Protocol:

  • In a round-bottom flask, suspend 19.2 g (0.1 mol) of 5-nitroisatin in 500 ml of anhydrous N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4.4 g (0.11 mol) of sodium hydride (60% dispersion in mineral oil) to the suspension. Stir the mixture for 5 minutes.

  • Add 7.0 ml (0.11 mol) of methyl iodide dropwise to the reaction mixture.

  • Continue stirring at 0 °C for 30 minutes.

  • Pour the reaction mixture into 500 ml of ice water and adjust the pH to 6 with a suitable acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain this compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
5-Nitroisatin192.1319.20.1This compound206.1620.6219.5995

Yields are based on analogous N-methylation reactions of isatin derivatives.

Application as a Synthetic Intermediate

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, particularly those with potential pharmacological activities. The reactive C3-carbonyl group is the primary site for condensation reactions.

Synthesis of Schiff Bases and Hydrazones

The C3-carbonyl group of this compound readily condenses with primary amines and hydrazines to form the corresponding Schiff bases and hydrazones. These derivatives are often investigated for their antimicrobial and anticancer activities.[4]

General Experimental Protocol for Schiff Base Formation:

  • Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add an equimolar amount of the desired primary amine.

  • Add a catalytic amount of glacial acetic acid if not used as the solvent.

  • Reflux the mixture for an appropriate time (typically 2-6 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid by filtration, wash with a cold solvent, and recrystallize if necessary.

Logical Workflow for Synthesis and Application

G Isatin Isatin Nitroisatin 5-Nitroisatin Isatin->Nitroisatin Nitration (HNO3, H2SO4) Methylnitroindolinedione This compound Nitroisatin->Methylnitroindolinedione N-Methylation (CH3I, NaH) Bioactive Bioactive Heterocycles (e.g., Schiff Bases, Spiro-compounds) Methylnitroindolinedione->Bioactive Condensation/ Cycloaddition Reactions

Caption: Synthetic pathway to this compound and its use as an intermediate.

Synthesis of Spirocyclic Compounds

The reactivity of the C3-carbonyl group also allows for [3+2] cycloaddition reactions with various dipoles, leading to the formation of complex spirocyclic systems. These scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures.

Experimental Workflow for Synthesis of Spiro-oxindoles

G start Start step1 Step 1: Reactant Mixing Dissolve this compound and dipolarophile in a suitable solvent. start->step1 step2 Step 2: Addition of Dipole Precursor Add the precursor for the 1,3-dipole (e.g., an amino acid and an aldehyde). step1->step2 step3 Step 3: Reaction Heat the mixture under reflux. Monitor progress by TLC. step2->step3 step4 Step 4: Work-up & Purification Cool, filter the precipitate, and purify by column chromatography or recrystallization. step3->step4 end End (Spiro-oxindole Product) step4->end

Caption: Experimental workflow for the synthesis of spiro-oxindoles.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The straightforward and high-yielding synthetic protocols described herein, coupled with the compound's reactivity, make it an attractive starting material for researchers in medicinal chemistry and materials science. The ability to readily generate complex molecular architectures from this intermediate underscores its importance in the development of novel bioactive molecules.

References

Applications of 1-Methyl-5-nitroindoline-2,3-dione in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline-2,3-dione, also known as 1-Methyl-5-nitroisatin, is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its chemical structure, featuring a reactive diketone, a methyl-substituted indole nitrogen, and an electron-wthdrawing nitro group, provides multiple sites for chemical modification. This document details its synthesis and key applications, providing experimental protocols for its use in generating molecules of medicinal and material interest. The presence of the nitro group not only influences the reactivity of the isatin core but also serves as a functional handle for further transformations, such as reduction to an amino group, enabling the synthesis of a diverse range of derivatives.

Synthesis of this compound

The direct methylation of commercially available 5-nitroisatin is a common and efficient method for the preparation of this compound.

Synthesis reactant1 5-Nitroisatin product This compound reactant1->product reactant2 Methyl Iodide (MeI) reactant2->product reagent K2CO3, DMF reagent->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1][2]

A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 ml, 0.260 mol), and potassium carbonate (21.56 g, 0.156 mol) in anhydrous dimethylformamide (DMF) is stirred overnight at room temperature. Following the reaction, water is added to the mixture, and it is acidified with dilute HCl until acidic to pH paper. The resulting yellow solid, 1-Methyl-5-nitroisatin, is collected by filtration, washed thoroughly with water until neutral to pH paper, and air-dried to a constant weight (yield: 9.66 g).

Reactant/ReagentMolar Mass ( g/mol )Amount UsedMoles
5-Nitroisatin192.1310 g0.052 mol
Methyl Iodide141.9416.21 ml (36.9 g)0.260 mol
Potassium Carbonate138.2121.56 g0.156 mol
Product 206.16 9.66 g 0.047 mol (90%)

Applications in the Synthesis of Spirocyclic Compounds

This compound is a valuable precursor for the synthesis of spiro-oxindoles, a class of compounds with significant biological activities. The C3-carbonyl group of the isatin core is highly electrophilic and readily participates in condensation and cycloaddition reactions.

Synthesis of Spiro[indoline-thiazolidinone] Derivatives

A key application is the synthesis of spiro[indoline-thiazolidinone]diones through a multi-step reaction involving the formation of a Schiff base intermediate followed by cyclocondensation.

Spiro_Thiazolidinone_Synthesis start This compound schiff_base Schiff Base Intermediate start->schiff_base Step 1: Condensation amine Amine (e.g., Aniline derivative) amine->schiff_base product Spiro[indoline-thiazolidinone]dione schiff_base->product Step 2: Cyclocondensation mercaptoacetic Mercaptoacetic Acid mercaptoacetic->product

Caption: General workflow for spiro[indoline-thiazolidinone] synthesis.

This protocol is a representative example based on general procedures for the synthesis of spiro[indoline-thiazolidinone]diones.

Step 1: Synthesis of the Schiff Base Intermediate

This compound (1.0 eq) is reacted with a primary amine (1.0 eq) in a suitable solvent such as ethanol or toluene, often with a catalytic amount of acetic acid. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form the Spiro-thiazolidinone

To the crude Schiff base from Step 1, dissolved in a solvent like toluene or DMF, is added mercaptoacetic acid (1.2 eq). The reaction mixture is refluxed for several hours. After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

StepReactantsReagents/ConditionsProduct
1This compound, Primary AmineEthanol, cat. Acetic Acid, RefluxSchiff Base Intermediate
2Schiff Base Intermediate, Mercaptoacetic AcidToluene, RefluxSpiro[indoline-thiazolidinone]dione
Three-Component Synthesis of Spiro-Pyrrolidine Derivatives

This compound can be employed in three-component [3+2] cycloaddition reactions to generate complex spiro-pyrrolidine-oxindoles. This is a highly efficient one-pot synthesis.[1]

Three_Component_Reaction cluster_reactants Reactants isatin This compound product Spiro-pyrrolidine-oxindole isatin->product One-pot reaction amino_acid α-Amino Acid amino_acid->product One-pot reaction dipolarophile Dipolarophile (e.g., N-substituted maleimide) dipolarophile->product One-pot reaction

Caption: Three-component synthesis of a spiro-pyrrolidine-oxindole.

A mixture of this compound (1.0 eq), an α-amino acid (e.g., sarcosine, 1.2 eq), and a dipolarophile (e.g., N-phenylmaleimide, 1.0 eq) in a suitable solvent such as aqueous methanol is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and purified by recrystallization.

ReactantRoleExample
Isatin DerivativeElectrophileThis compound
α-Amino AcidAzomethine Ylide PrecursorSarcosine
Dipolarophile2π electron componentN-Phenylmaleimide

Further Applications in Heterocyclic Synthesis

Beyond spirocyclic systems, this compound serves as a precursor to other important heterocyclic structures. A notable example is its conversion to quinoline derivatives.

Synthesis of 3-hydroxy-1-methyl-6-nitroquinolin-2(1H)-one

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is demonstrated in the construction of a variety of complex heterocyclic molecules, particularly spiro-oxindoles, which are of significant interest in medicinal chemistry. The straightforward synthesis of the parent compound and its predictable reactivity make it an attractive starting material for the generation of diverse molecular scaffolds. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this versatile building block.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1-Methyl-5-nitroindoline-2,3-dione as a versatile starting material. This compound, a substituted isatin, serves as a valuable building block for the creation of diverse molecular architectures, particularly those with potential pharmacological applications. The protocols outlined below cover the synthesis of spiro-thiazolidinones and quinoline-4-carboxylic acids, showcasing the reactivity of the isatin core.

Key Synthetic Applications

This compound is an electron-deficient isatin derivative, which enhances its reactivity towards various nucleophiles. The ketone at the C-3 position is the primary site for nucleophilic attack, leading to a variety of condensation and cycloaddition reactions. The presence of the nitro group at the 5-position can influence the electronic properties and biological activity of the resulting heterocyclic systems.

Table 1: Summary of Synthesized Heterocyclic Compounds
Product ClassHeterocyclic CompoundReactantsTypical Yield (%)Melting Point (°C)
Spiro-thiazolidinone1-Methyl-5-nitro-3'-(phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dioneAniline, Mercaptoacetic acid85-95>250
Quinoline2-Methyl-7-nitro-4-quinolinecarboxylic acidEthyl acetoacetate, KOH70-80>300
Spiro-pyrazolo-quinoline1,1'-Dimethyl-5'-nitro-3-phenyl-6,7-dihydro-1H-spiro[cyclopenta[e]pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',5(8H)-dione5-amino-1-methyl-3-phenylpyrazole, 1,3-cyclopentanedione~90277-280[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-nitro-3'-(phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione (Spiro-thiazolidinone)

This protocol describes a one-pot, three-component synthesis of a spiro-thiazolidinone derivative. The reaction involves the condensation of this compound with an aromatic amine to form an intermediate Schiff base, which then undergoes cyclization with mercaptoacetic acid.

Materials:

  • This compound

  • Aniline

  • Mercaptoacetic acid (Thioglycolic acid)

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer with heating

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 mmol) and aniline (1.0 mmol) in anhydrous toluene (20 mL).

  • Reflux the mixture for 2-3 hours to form the corresponding 3-iminoindolin-2-one intermediate. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • After the formation of the imine is complete (monitored by TLC), add mercaptoacetic acid (1.2 mmol) to the reaction mixture.

  • Continue to reflux the mixture for an additional 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure spiro-thiazolidinone derivative.

Expected Outcome:

The final product is a stable, crystalline solid. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the spiro center and the thiazolidinone ring are characteristic features.

Protocol 2: Synthesis of 2-Methyl-7-nitro-4-quinolinecarboxylic acid (Pfitzinger Reaction)

This protocol details the synthesis of a quinoline-4-carboxylic acid derivative via the Pfitzinger reaction. The isatin derivative is first hydrolyzed to an isatoic acid intermediate, which then condenses with a β-ketoester to form the quinoline ring system.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide (3.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Add this compound (1.0 mmol) to the basic solution and stir until it dissolves completely. The amide bond of the isatin is hydrolyzed to form the potassium salt of the corresponding amino acid.

  • To this solution, add ethyl acetoacetate (1.2 mmol).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (50 mL).

  • Acidify the solution to pH 3-4 with dilute hydrochloric acid.

  • The quinoline-4-carboxylic acid will precipitate out of the solution.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Dry the product under vacuum to obtain the pure 2-methyl-7-nitro-4-quinolinecarboxylic acid.

Expected Outcome:

The product is a solid, which can be further purified by recrystallization if necessary. The formation of the quinoline ring can be confirmed by spectroscopic analysis.

Visualizations

Synthesis of Spiro-thiazolidinone

G cluster_start Starting Materials cluster_reaction Reaction Pathway start1 This compound intermediate Schiff Base Intermediate start1->intermediate + Aniline - H₂O start2 Aniline start2->intermediate start3 Mercaptoacetic Acid product 1-Methyl-5-nitro-3'-(phenyl)spiro [indoline-3,2'-thiazolidine]-2,4'-dione start3->product intermediate->product + Mercaptoacetic Acid - H₂O G cluster_start Starting Materials cluster_reaction Reaction Pathway start1 This compound intermediate1 Isatoic Acid Salt start1->intermediate1 + KOH (Hydrolysis) start2 Ethyl Acetoacetate intermediate2 Enamine Intermediate start2->intermediate2 start3 KOH (Base) start3->intermediate1 intermediate1->intermediate2 + Ethyl Acetoacetate product 2-Methyl-7-nitro-4-quinolinecarboxylic acid intermediate2->product Cyclization & Dehydration

References

Application Notes and Protocols for the Characterization of 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitroisatin, is a derivative of isatin, a privileged scaffold in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, making their precise synthesis and characterization critical for drug discovery and development. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the unambiguous structural confirmation and purity assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 3484-32-0[1]
Molecular Formula C₉H₆N₂O₄[1]
Molecular Weight 206.16 g/mol [1]
Appearance Orange solid[1]
Melting Point 200-202 °C[1]
IUPAC Name 1-methyl-5-nitro-1H-indole-2,3-dione

Analytical Characterization Workflow

The following diagram illustrates a standard workflow for the synthesis and subsequent analytical characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis: Methylation of 5-Nitroisatin Purification Purification: Recrystallization or Column Chromatography Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point TLC->MP Spectroscopy Spectroscopic Analysis (NMR, MS, IR) MP->Spectroscopy Chromatography Chromatographic Analysis (HPLC) Spectroscopy->Chromatography Structure Structure Elucidation (X-ray Crystallography) Chromatography->Structure If single crystal can be grown

Caption: General workflow for synthesis and characterization.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.

Predicted Spectral Data: While direct spectral data is not available in the provided results, based on the analysis of similar compounds like 5-nitroisatin and other N-methylated indoles, the following spectral characteristics are expected.[2][3]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.4 - 8.6 d 1H Aromatic H
~8.2 - 8.4 dd 1H Aromatic H
~7.3 - 7.5 d 1H Aromatic H

| ~3.2 - 3.4 | s | 3H | N-CH₃ |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~180 - 185 C=O (C2)
~155 - 160 C=O (C3)
~150 - 155 Quaternary C-NO₂
~145 - 150 Quaternary C
~130 - 135 Aromatic CH
~120 - 125 Aromatic CH
~110 - 115 Aromatic CH
~110 - 115 Quaternary C

| ~25 - 30 | N-CH₃ |

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol (HRMS-ESI):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Analyze the resulting spectrum to determine the experimental mass-to-charge ratio (m/z).

  • Compare the experimental m/z with the theoretical m/z calculated for the elemental formula C₉H₆N₂O₄.

Expected Data:

Table 3: High-Resolution Mass Spectrometry Data

Ion Calculated m/z ([M+H]⁺) Found m/z

| C₉H₇N₂O₄⁺ | 207.0399 | Within 5 ppm error |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is an essential technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.[4]

Experimental Protocol (Reversed-Phase HPLC):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Set up the HPLC system with the conditions specified in the table below.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Calculate the purity of the sample based on the peak area percentage.

Table 4: Suggested HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV-Vis at 254 nm

| Injection Volume | 10 µL |

Other Analytical Techniques

X-ray Crystallography

Application Note: Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry. This technique is contingent upon the ability to grow high-quality single crystals.[5][6][7]

Experimental Protocol:

  • Grow single crystals of this compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., ethyl acetate, acetone, ethanol).

  • Select a suitable crystal and mount it on a goniometer head.

  • Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.[6][7]

  • Process the collected data (cell refinement, data reduction).

  • Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[6]

Logical Relationship of Analytical Data

The following diagram shows how information from different analytical techniques is integrated to provide a complete characterization of the molecule.

G cluster_info Information Obtained cluster_tech Analytical Technique MW Molecular Weight & Formula Purity Purity Connectivity 2D Structure (Connectivity) Connectivity->MW Structure3D 3D Structure Structure3D->Connectivity FuncGroups Functional Groups MS Mass Spectrometry MS->MW HPLC HPLC HPLC->Purity NMR NMR Spectroscopy NMR->Connectivity XRAY X-ray Crystallography XRAY->Structure3D IR IR Spectroscopy IR->FuncGroups

Caption: Interrelation of analytical techniques and derived information.

References

Application Notes and Protocols: ¹H NMR and ¹³C NMR Analysis of N-methyl-5-nitroisatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and subsequent Nuclear Magnetic Resonance (NMR) analysis of N-methyl-5-nitroisatin. This compound is a derivative of isatin, a versatile scaffold in medicinal chemistry. The protocols outlined below are intended to guide researchers in the characterization of this and similar molecules.

Predicted NMR Spectral Data

Due to the limited availability of published experimental spectra for N-methyl-5-nitroisatin, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the known spectral data of the precursor, 5-nitroisatin[1][2][3], and the related compound, N-methylisatin[4][5], along with established principles of NMR spectroscopy.

Predicted ¹H NMR Data

The ¹H NMR spectrum of N-methyl-5-nitroisatin is expected to show signals corresponding to the aromatic protons and the newly introduced N-methyl group. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for N-methyl-5-nitroisatin

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.65d~2.51HH-4
~8.45dd~8.8, 2.51HH-6
~7.30d~8.81HH-7
~3.25s-3HN-CH₃

Predicted in DMSO-d₆

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the N-methyl group and the electron-withdrawing nitro group significantly influences the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for N-methyl-5-nitroisatin

Chemical Shift (δ) ppmCarbon Assignment
~182C-3 (C=O)
~158C-2 (C=O)
~152C-7a
~144C-5
~136C-6
~126C-4
~118C-3a
~112C-7
~27N-CH₃

Predicted in DMSO-d₆

Experimental Protocols

The following protocols detail the synthesis of N-methyl-5-nitroisatin and the procedure for its NMR analysis.

Synthesis of N-methyl-5-nitroisatin

This protocol is adapted from established literature procedures for the N-alkylation of isatin derivatives.[6]

Materials:

  • 5-nitroisatin

  • Methyl iodide (MeI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration and washing

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-nitroisatin in anhydrous DMF.

  • To this solution, add anhydrous potassium carbonate. The amount should be in molar excess to act as a base.

  • Add methyl iodide to the reaction mixture. A molar excess of methyl iodide is typically used.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, add water to the mixture.

  • Acidify the solution with dilute HCl until it is acidic to pH paper.

  • A solid precipitate of N-methyl-5-nitroisatin will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

  • Dry the product, for example, by air drying to a constant weight.

NMR Analysis Protocol

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the dried N-methyl-5-nitroisatin.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is a good starting choice as 5-nitroisatin is soluble in it.[1]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[7]

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 16, depending on the sample concentration.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • A wider spectral width will be required compared to the ¹H spectrum.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental process.

experimental_workflow Experimental Workflow for NMR Analysis of N-methyl-5-nitroisatin cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis cluster_data Data Processing synthesis Synthesis of N-methyl-5-nitroisatin purification Purification by Filtration and Washing synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep h1_nmr ¹H NMR Data Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Data Acquisition sample_prep->c13_nmr data_analysis Spectral Analysis and Interpretation h1_nmr->data_analysis c13_nmr->data_analysis

Caption: Experimental workflow from synthesis to spectral analysis.

The structural confirmation of N-methyl-5-nitroisatin relies on the careful interpretation of both ¹H and ¹³C NMR spectra. The diagram below illustrates the key correlations expected in the spectra that lead to the final structure elucidation.

logical_relationships Logical Relationships in Spectral Interpretation H1_Data ¹H NMR Data Aromatic_Protons Aromatic Signals (3 Protons, dd, d, d) H1_Data->Aromatic_Protons Methyl_Proton N-CH₃ Signal (Singlet, 3H) H1_Data->Methyl_Proton C13_Data ¹³C NMR Data Carbonyl_Carbons Carbonyl Carbons (2 signals, ~158-182 ppm) C13_Data->Carbonyl_Carbons Aromatic_Carbons Aromatic Carbons (6 signals) C13_Data->Aromatic_Carbons Methyl_Carbon N-CH₃ Carbon (~27 ppm) C13_Data->Methyl_Carbon Final_Structure Confirmed Structure of N-methyl-5-nitroisatin Aromatic_Protons->Final_Structure Methyl_Proton->Final_Structure Carbonyl_Carbons->Final_Structure Aromatic_Carbons->Final_Structure Methyl_Carbon->Final_Structure

Caption: Key correlations for structure confirmation.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of two distinct classes of biologically active molecules: novel anticancer agents derived from the natural product Brevilin A, and a series of broad-spectrum antiviral agents based on a benzo-heterocyclic amine scaffold. The following sections include quantitative data on their biological activity, detailed experimental procedures for their synthesis, and visualizations of their mechanism of action and synthetic workflows.

I. Synthesis of Novel Anticancer Agents: Brevilin A Derivatives

The natural product Brevilin A (BA), a sesquiterpene lactone, has shown promising anticancer properties. Structural modifications of BA have led to the development of derivatives with enhanced cytotoxic activity against various cancer cell lines. This section focuses on the synthesis and evaluation of two potent derivatives, BA-9 and BA-10.[1][2]

Quantitative Data

The anticancer efficacy of Brevilin A and its derivatives was assessed using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the superior potency of derivatives BA-9 and BA-10 compared to the parent compound.[1][2]

CompoundA549 (Lung Cancer) IC50 (μM)SW480 (Colorectal Cancer) IC50 (μM)MDA-MB-231 (Breast Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
Brevilin A (BA)10.08613.6317.03312.5
BA-9 6.239 5.147 4.647 5.847
BA-10 6.392 8.566 6.385 6.352
Signaling Pathway

Brevilin A derivatives BA-9 and BA-10 exert their anticancer effects by inducing DNA damage, which subsequently leads to cell-cycle arrest and apoptosis (programmed cell death). This pathway is a critical target in cancer therapy.

anticancer_pathway cluster_cell Cancer Cell BA9_10 BA-9 / BA-10 DNA_Damage DNA Damage BA9_10->DNA_Damage Cell_Cycle_Arrest Cell-Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Anticancer mechanism of BA-9 and BA-10.
Experimental Workflow

The synthesis of Brevilin A derivatives involves a multi-step process starting from the natural product. The general workflow for the synthesis of derivatives like BA-9 and BA-10 is depicted below.

synthesis_workflow_anticancer Start Brevilin A (Starting Material) Step1 Chemical Modification (e.g., reduction, esterification) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Step2 Further Derivatization Purification1->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Final_Product Final Derivative (e.g., BA-9, BA-10) Purification2->Final_Product

General synthetic workflow for Brevilin A derivatives.
Experimental Protocols

General Information: All reactions were carried out under a nitrogen atmosphere with dry solvents under anhydrous conditions. Reactions were monitored by thin-layer chromatography (TLC). Silica gel was used for flash column chromatography. All chemicals were purchased commercially and used without further purification. Tetrahydrofuran (THF) was distilled from sodium and benzophenone, and CH2Cl2 was distilled from calcium hydride. Purity of the final compounds was confirmed to be ≥95% by HPLC analysis.[3]

Synthesis of BA-1 (Intermediate): To a stirred solution of brevilin A (2.2 g, 6.4 mmol) in methanol (300 mL), NaBH4 (270 mg, 6.9 mmol) was added in three portions at 0 °C. The reaction mixture was stirred at 0 °C for 2 hours. The reaction was then quenched by the addition of saturated NaHCO3 solution.[3]

Note: The detailed, step-by-step protocols for the synthesis of BA-9 and BA-10 from BA-1 and other intermediates are typically found in the supplementary information of the primary research article. The provided protocol for BA-1 is an example of the initial steps in the synthetic sequence.

II. Synthesis of Broad-Spectrum Antiviral Agents: Benzo-Heterocyclic Amine Derivatives

A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives have been synthesized and shown to exhibit potent broad-spectrum antiviral activity against both RNA and DNA viruses. This section details the synthesis and evaluation of representative compounds from this class, highlighting their potential as therapeutic agents.[1]

Quantitative Data

The antiviral activity of the synthesized compounds was evaluated in vitro against a panel of viruses. The half-maximal inhibitory concentration (IC50) values for two of the most potent compounds, 3f and 3g , are presented below.[1]

CompoundInfluenza A IC50 (μM)HCV IC50 (μM)Cox B3 Virus IC50 (μM)HBV IC50 (μM)
3f 5.063.214.134.87
3g 0.7134.871.892.54
Mechanism of Action

While the precise mechanism of action for these benzo-heterocyclic amine derivatives is still under investigation, their broad-spectrum activity suggests they may target a common pathway in viral replication or host-cell interaction. A plausible general mechanism involves the inhibition of viral entry into the host cell or interference with viral replication machinery.

antiviral_pathway cluster_virus_host Viral Infection Cycle Antiviral_Compound Antiviral Compound (e.g., 3f, 3g) Viral_Entry Viral Entry Antiviral_Compound->Viral_Entry Inhibition Viral_Replication Viral Replication Antiviral_Compound->Viral_Replication Inhibition Viral_Entry->Viral_Replication New_Virions Release of New Virions Viral_Replication->New_Virions

Potential antiviral mechanisms of action.
Experimental Workflow

The synthesis of the benzo-heterocyclic amine derivatives is achieved through a reductive amination process. The general workflow is outlined below.

synthesis_workflow_antiviral Start Benzo-heterocyclic Ketone/Aldehyde Step1 Condensation with Amine (Schiff Base Formation) Start->Step1 Step2 Reduction (e.g., with NaBH4) Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Final_Product Final Benzo-heterocyclic Amine Derivative Purification->Final_Product

General synthetic workflow for antiviral compounds.
Experimental Protocols

General Procedure for the Synthesis of Benzo-Heterocyclic Amine Derivatives: The synthesis involves a two-step one-pot reaction. First, the appropriate benzo-heterocyclic ketone or aldehyde is condensed with a primary or secondary amine in a suitable solvent such as ethanol to form an intermediate Schiff base. Without isolation, the Schiff base is then reduced in situ using a reducing agent like sodium borohydride (NaBH4) to yield the final amine derivative. The product is then purified by column chromatography.[2][4]

Example Synthesis of a Benzo-heterocyclic Amine: A mixture of a substituted benzo-heterocyclic aldehyde (1.0 eq) and the desired amine (1.2 eq) in ethanol is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion of the Schiff base formation, NaBH4 (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for an additional 2-3 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by silica gel column chromatography to afford the desired benzo-heterocyclic amine.[2][4]

References

Application Notes and Protocols: Laboratory Preparation of 1-Methyl-5-nitroindoline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-Methyl-5-nitroindoline-2,3-dione, a key intermediate in the development of various therapeutic agents, and its subsequent derivatization. The methodologies are presented to be clear, concise, and easily reproducible in a standard laboratory setting.

Introduction

This compound, also known as 1-methyl-5-nitroisatin, and its derivatives are of significant interest in medicinal chemistry. Isatin-based compounds have been shown to exhibit a wide range of biological activities, including potential as anticancer agents. Notably, derivatives of 5-nitroisatin have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. These protocols outline the synthesis of the parent compound and the preparation of Schiff base and thiosemicarbazone derivatives, which are common strategies for modifying the biological activity of the isatin scaffold.

Data Presentation

Table 1: Synthesis of 5-Nitroisatin and this compound

StepProduct NameStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
15-NitroisatinIsatinKNO₃, H₂SO₄-1 hour~75%249-251 (dec.)[1]
2This compound5-NitroisatinMethyl Iodide, K₂CO₃DMFOvernight~90%Not specified

Table 2: Synthesis of this compound Derivatives

Derivative TypeStarting MaterialReagentSolventReaction Conditions
Schiff BaseThis compoundSubstituted AnilineEthanolReflux
ThiosemicarbazoneThis compoundThiosemicarbazideEthanolReflux

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroisatin (Precursor)

This protocol is based on the nitration of isatin.

Materials:

  • Isatin

  • Potassium nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Beaker, magnetic stirrer, and stir bar

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve isatin in concentrated sulfuric acid with stirring at 0-5 °C.

  • Slowly add a solution of potassium nitrate in concentrated sulfuric acid dropwise to the isatin solution, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The resulting precipitate, 5-nitroisatin, is collected by filtration, washed with cold water until the washings are neutral, and then dried.[2]

Protocol 2: Synthesis of this compound

This protocol describes the N-methylation of 5-nitroisatin.

Materials:

  • 5-Nitroisatin

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus

Procedure:

  • To a solution of 5-nitroisatin in anhydrous DMF, add potassium carbonate and methyl iodide.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and acidify with dilute HCl until the pH is acidic.

  • A yellow solid, 1-Methyl-5-nitroisatin, will precipitate.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and air dry to a constant weight.

Protocol 3: Synthesis of this compound Derivatives (General Procedures)

The C3-carbonyl group of this compound is reactive and can be readily converted to various derivatives.

a) Schiff Base Derivatives:

Procedure:

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired substituted aniline to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.[3][4]

b) Thiosemicarbazone Derivatives:

Procedure:

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • After cooling, the solid thiosemicarbazone derivative is collected by filtration, washed with ethanol, and dried.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_analysis Characterization & Evaluation isatin Isatin nitroisatin 5-Nitroisatin isatin->nitroisatin Nitration (KNO3, H2SO4) methylnitroisatin This compound nitroisatin->methylnitroisatin N-Methylation (MeI, K2CO3, DMF) derivatives Schiff Base / Thiosemicarbazone Derivatives methylnitroisatin->derivatives Derivatization (Aniline / Thiosemicarbazide) purification Purification (Recrystallization) derivatives->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bio_assay Biological Activity Assay (e.g., CDK2 Inhibition) characterization->bio_assay

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

CDK2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 S_phase_proteins S Phase Proteins (e.g., DNA Polymerase) CyclinE_CDK2->S_phase_proteins activates DNA_replication DNA Replication S_phase_proteins->DNA_replication Inhibitor 1-Methyl-5-nitroindoline -2,3-dione Derivative Inhibitor->CyclinE_CDK2 inhibits CDK2 CDK2 CDK2->CyclinE_CDK2

Caption: Simplified CDK2 signaling pathway at the G1/S transition and the potential point of inhibition.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-Methyl-5-nitroindoline-2,3-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimal synthesis of 1-Methyl-5-nitroindoline-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and commonly employed method is the nitration of 1-methylindoline-2,3-dione (also known as N-methylisatin) using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the critical parameters to control during the nitration reaction?

A2: Temperature control is paramount. The nitration of activated aromatic rings like N-methylisatin is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of unwanted side products. The rate of addition of the nitrating agent must also be carefully controlled.

Q3: How can I confirm the successful synthesis of the desired product?

A3: The final product can be characterized using standard analytical techniques. A melting point of 200-202 °C is indicative of the product[1]. Further confirmation should be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure and purity.

Q4: What are the typical yields for this synthesis?

A4: Yields can vary significantly based on the optimization of reaction conditions. While specific yields for this exact compound are not widely reported in the provided literature, similar nitration reactions of indole derivatives can achieve high yields, sometimes up to 96%, with careful control of the experimental parameters[2].

Q5: Are there any major safety precautions I should be aware of?

A5: Yes. Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and requires careful temperature management to avoid runaway reactions[3].

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Degradation of Starting Material: The reaction temperature may have been too high, or the nitrating mixture was too concentrated. 3. Inefficient Nitrating Agent: The nitric acid or sulfuric acid may be old or of insufficient purity.1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Consider extending the reaction time if necessary. 2. Strict Temperature Control: Ensure the reaction is maintained at the optimal low temperature (e.g., 0 °C) throughout the addition of the nitrating agent. 3. Use Fresh Reagents: Ensure high-purity, fresh concentrated acids are used for the nitrating mixture.
Formation of Multiple Products (Visible on TLC) 1. Over-nitration: The temperature was too high, or the nitrating agent was added too quickly, leading to the formation of dinitro- or other over-nitrated species. 2. Isomer Formation: Nitration may have occurred at other positions on the aromatic ring.1. Slow the Rate of Addition: Add the nitrating agent dropwise with vigorous stirring while strictly maintaining a low temperature. 2. Optimize Acid Ratio: The ratio of sulfuric acid to nitric acid can influence regioselectivity. A higher proportion of sulfuric acid generally favors the desired nitronium ion formation.
Product is a Dark, Tarry Substance 1. Oxidation/Decomposition: The reaction conditions were too harsh (e.g., temperature too high), causing oxidative decomposition of the indole ring system.1. Reduce Reaction Temperature: Perform the reaction at the lower end of the recommended temperature range. 2. Quench Carefully: Pour the reaction mixture slowly onto crushed ice to dissipate heat and precipitate the product effectively.
Difficulty in Product Purification 1. Contamination with Isomers: Side-products (isomers) may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Residual Acid: Incomplete neutralization or washing can leave acidic impurities.1. Recrystallization: Attempt recrystallization from a suitable solvent (e.g., ethanol/water) to purify the product.[4] 2. Thorough Washing: Ensure the crude product is washed thoroughly with cold water until the washings are neutral to pH paper.

Experimental Protocols & Data

Protocol: Nitration of 1-Methylindoline-2,3-dione

This protocol is based on standard procedures for the nitration of indole derivatives[2].

Materials:

  • 1-Methylindoline-2,3-dione (N-methylisatin)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 1.0 equivalent of 1-methylindoline-2,3-dione to a measured volume of concentrated sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C. Stir until all the solid has dissolved.

  • Separately, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a portion of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-methylindoline-2,3-dione over 20-30 minutes. Use a thermometer to ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 10-15 minutes.

  • Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to obtain the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent system like ethanol-water.

Table 1: Reaction Parameter Optimization
ParameterCondition ACondition B (Optimized)Condition CExpected Outcome
Temperature 15-20 °C0-5 °C -10 °CLower temperatures favor mono-nitration at the 5-position and minimize side products.
Nitric Acid (Equivalents) 2.01.1 1.0A slight excess of nitric acid ensures complete reaction, but a large excess increases the risk of over-nitration.
Reaction Time (Post-addition) 60 min15 min 5 minShorter reaction times after complete addition are often sufficient and can prevent byproduct formation[2].
Quenching Method Water (Room Temp)Crushed Ice N/AQuenching on ice helps to control the exotherm and promotes rapid precipitation of a purer product.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-Methylindoline-2,3-dione in conc. H₂SO₄ at 0-5°C C Dropwise addition of Nitrating Mix to Substrate (Maintain T < 5°C) A->C B Prepare Nitrating Mix (HNO₃ + H₂SO₄) at 0°C B->C D Stir at 0-5°C (15 min) C->D E Quench: Pour onto Crushed Ice D->E F Filter Precipitate E->F G Wash with Cold H₂O F->G H Dry Product G->H I Recrystallize (Optional) H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product T_Check Was Temperature kept below 5°C? Start->T_Check Addition_Check Was Nitrating Agent added slowly? T_Check->Addition_Check Yes T_High Cause: Over-nitration or Decomposition T_Check->T_High No Reagent_Check Are Acids Fresh & Pure? Addition_Check->Reagent_Check Yes Addition_Fast Cause: Local Hotspots, Side Reactions Addition_Check->Addition_Fast No Reagent_Bad Cause: Ineffective Nitrating Agent Reagent_Check->Reagent_Bad No Purify Proceed to Advanced Purification (e.g. Chromatography) Reagent_Check->Purify Yes T_High_Sol Solution: Improve Cooling & Monitoring T_High->T_High_Sol Addition_Fast_Sol Solution: Slower Dropwise Addition with Vigorous Stirring Addition_Fast->Addition_Fast_Sol Reagent_Bad_Sol Solution: Use New, High-Purity Reagents Reagent_Bad->Reagent_Bad_Sol

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methyl-5-nitroindoline-2,3-dione synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis starting from 4-nitroaniline. The general sequence is:

  • Sandmeyer Reaction: Conversion of 4-nitroaniline to 2-chloro-4-nitroaniline.

  • N-Methylation: Introduction of the methyl group at the N1 position.

  • Cyclization (Sandmeyer Isatin Synthesis): Reaction with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization to the desired isatin (indoline-2,3-dione) ring structure.

Q2: My overall yield is low. Which steps are the most critical to optimize?

Low overall yield can result from inefficiencies in any of the steps. However, the cyclization step to form the indoline-2,3-dione ring is often a critical point where significant yield loss can occur. Additionally, the initial Sandmeyer reaction can have variable yields. It is recommended to optimize each step individually before proceeding to the next.

Q3: I am observing the formation of multiple side products, particularly during the nitration or cyclization steps. How can I minimize these?

Side product formation is a common issue. Here are some troubleshooting tips:

  • Nitration: If you are performing nitration on an existing indole or indoline, controlling the reaction temperature is crucial. Running the reaction at a lower temperature (e.g., 0°C) can help to prevent over-nitration or the formation of undesired isomers.[1]

  • Cyclization: The acid-catalyzed cyclization is sensitive to the concentration of the acid and the reaction temperature. Using a milder acid or a lower concentration of a strong acid like sulfuric acid can sometimes reduce charring and the formation of polymeric byproducts.[2] Careful control of the reaction time is also important.

  • Purification: Effective purification after each step is essential to prevent carrying impurities forward, which can interfere with subsequent reactions. Column chromatography is often necessary.

Q4: The N-methylation step is not going to completion. What can I do?

Incomplete N-methylation can be addressed by:

  • Choice of Methylating Agent: Methyl iodide (CH₃I) is a common methylating agent.[3] If it is not effective, other reagents like dimethyl sulfate can be considered, although they are more hazardous.

  • Base and Solvent: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is needed to deprotonate the indole nitrogen.[4] The choice of solvent (e.g., DMF, acetone, CH₂Cl₂) can also influence the reaction rate and yield.

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst like benzyltriethylammonium chloride can improve the reaction efficiency, especially in biphasic systems.[3]

  • Reaction Temperature: Gently heating the reaction mixture may be necessary to drive it to completion, but this should be monitored carefully to avoid side reactions.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques are essential for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the presence of any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A useful technique to monitor the progress of the reaction and assess the purity of the product. A single spot on the TLC plate is a good indication of a pure compound.

Data Presentation: Reaction Condition Optimization

The following table summarizes reaction conditions for related syntheses that can be adapted and optimized for the synthesis of this compound.

StepReagentsSolventTemperatureTimeYieldReference
N-Methylation of 5-nitroindole-3-acetonitrileCH₃I, NaOH, Benzyltriethylammonium chlorideCH₂Cl₂/H₂O0°C to 25°C3.5 h76%[3]
Nitration of 2-methylindoleNaNO₂, H₂SO₄-0°C10 min96%[1]
Cyclization of 4-substituted isonitroacetanilinesConcentrated H₂SO₄---67-80%[2]
Vilsmeier-Haack Reaction on 5-nitro-1H-indolePOCl₃, DMF-0°C to RT1 h60%[4][5]

Experimental Protocols

General Protocol for Isatin Synthesis via Sandmeyer Condensation

This is a general procedure that can be adapted for the synthesis of 5-substituted indole-2,3-diones.[2]

  • Formation of the Isonitrosoacetanilide Intermediate:

    • Dissolve the starting substituted aniline in a suitable solvent (e.g., water with HCl).

    • Add a solution of chloral hydrate followed by a solution of hydroxylamine hydrochloride.

    • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and collect the precipitated isonitrosoacetanilide by filtration.

  • Cyclization to the Indole-2,3-dione:

    • Slowly add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid, keeping the temperature controlled (e.g., with an ice bath).

    • After the addition is complete, the mixture may be gently warmed to facilitate cyclization.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 4-Nitroaniline B N-Methyl-4-nitroaniline A->B Methylation (e.g., CH3I, Base) C N-Methyl-N-(2-oxo-2-hydroxyiminoacetyl)-4-nitroaniline (Isonitrosoacetanilide intermediate) B->C Reaction with Chloral Hydrate & Hydroxylamine HCl D This compound C->D Cyclization (Conc. H2SO4)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality and Stoichiometry check_sm->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_catalyst Screen Different Catalysts/Acids optimize_time->optimize_catalyst optimize_solvent Test Alternative Solvents optimize_catalyst->optimize_solvent improve_purification Improve Purification Method (e.g., Recrystallization, Chromatography) optimize_solvent->improve_purification analyze_byproducts Characterize Byproducts (NMR, MS) to Identify Side Reactions improve_purification->analyze_byproducts end Improved Yield and Purity improve_purification->end analyze_byproducts->start Re-evaluate Strategy

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of N-Substituted Isatins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted isatins.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-substituted isatins, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of N-Alkylated Isatin

Question: I am getting a low yield or no desired product in my N-alkylation reaction of isatin with an alkyl halide. What are the possible reasons and how can I improve the yield?

Answer: Low yields in N-alkylation of isatin are a common challenge. Several factors could be contributing to this issue:

  • Insufficient Basicity: The chosen base may not be strong enough to efficiently deprotonate the N-H of the isatin, leading to a low concentration of the reactive isatin anion.

  • Poor Solubility: The isatin or the isatin salt may have poor solubility in the chosen solvent, hindering the reaction.

  • Steric Hindrance: A bulky alkyl halide or substitution on the isatin ring (especially at the C7 position) can sterically hinder the nucleophilic attack.[1]

  • Side Reactions: The base might be promoting side reactions, such as aldol condensation or decomposition of the isatin nucleus, particularly with strong bases or prolonged reaction times.[2][3]

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.

Troubleshooting Steps:

  • Optimize the Base and Solvent System: The combination of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) is often effective.[2][4] Cs₂CO₃ is a stronger base and can be beneficial for less reactive alkyl halides.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by minimizing the formation of by-products.[2][4][5]

  • Use a Phase-Transfer Catalyst: For reactions in biphasic systems, a phase-transfer catalyst like tetrabutylammonium hydrogensulfate can enhance the reaction rate.[4]

  • Add a Catalyst: In some cases, the addition of potassium iodide (KI) can promote the reaction with alkyl chlorides or bromides.[6]

  • For Highly Lipophilic Substrates: In methods like the Sandmeyer synthesis to produce the isatin core, poor solubility of substituted anilines can be an issue. Using methanesulfonic acid instead of sulfuric acid for the cyclization step can improve solubility and yields.[7]

Issue 2: Formation of Side Products in N-Alkylation

Question: I am observing significant side product formation in my N-alkylation reaction. What are these side products and how can I minimize them?

Answer: Side product formation can complicate purification and reduce the yield of the desired N-substituted isatin. Common side products include:

  • O-Alkylated Isatin: Although N-alkylation is generally favored, some O-alkylation can occur, especially under certain conditions. Solvent effects can be utilized to favor O-alkylation if desired.[1]

  • 1,2-Di(1-isatinyl)ethane: When using dihaloalkanes like 1,2-dibromoethane, a common side product is the di-substituted ethane.[2]

  • Epoxides: In reactions with α-haloketones (e.g., phenacyl bromide), an epoxide can form as a side product through the addition of the halomethylketone anion to the C3-carbonyl of isatin followed by cyclization.[2][3]

  • Aldol Condensation Products: Strong bases in solvents like acetone can promote self-condensation of the solvent or reaction with the isatin.[2][3]

Troubleshooting Steps:

  • Control Stoichiometry: When using dihaloalkanes, using a three-fold excess of isatin can favor the mono-alkylation product.[2]

  • Optimize the Base: To minimize epoxide formation with α-haloketones, using a milder base or the pre-formed sodium salt of isatin can be beneficial as it reduces the concentration of the carbanion responsible for the side reaction.[2][3]

  • Choose an Appropriate Solvent: Avoid solvents that can participate in side reactions (e.g., acetone with strong bases). DMF and NMP are generally good choices.[2]

  • Microwave-Assisted Synthesis: Shorter reaction times under microwave irradiation can often minimize the formation of thermally induced side products.[2][3]

Issue 3: Difficulties in N-Arylation of Isatins

Question: My N-arylation of isatin is not working well, with inconsistent results. What are some common challenges and solutions?

Answer: N-arylation of isatins can be more challenging than N-alkylation. Common issues include:

  • Low Reactivity of Aryl Halides: Aryl halides are generally less reactive than alkyl halides in nucleophilic substitution reactions.

  • Side Reactions: Under harsh conditions, decomposition of the starting materials or formation of undesired by-products can occur.

  • Catalyst Inefficiency: In metal-catalyzed N-arylation (e.g., Buchwald-Hartwig amination), the choice of ligand and catalyst system is crucial and may require optimization.

Troubleshooting Steps:

  • Stolle Synthesis for N-Aryl Isatins: A reliable method for synthesizing N-aryl isatins is the Stolle synthesis, which involves the reaction of an N-arylaniline with oxalyl chloride followed by cyclization with a Lewis acid (e.g., AlCl₃ or TiCl₄).[8][9][10][11]

  • Metal-Free Approaches: A metal-free synthesis using I₂-DMSO as a catalyst for the reaction of 2-amino acetophenones can produce N-arylated isatins.[10][12]

  • Buchwald-Hartwig Amination: For the direct N-arylation of isatin, exploring different palladium catalysts and ligands is recommended for consistent results.

  • SNAr Reactions: If the aryl halide is activated with electron-withdrawing groups, a nucleophilic aromatic substitution (SNAr) reaction may be feasible. Using a more electron-deficient aryl fluoride instead of an iodide can sometimes favor this pathway.

Issue 4: Purification Challenges

Question: I am having trouble purifying my N-substituted isatin. It is an oil that is difficult to crystallize, or it is contaminated with persistent impurities.

Answer: Purification of N-substituted isatins can be challenging due to their physical properties and the presence of closely related impurities.

Troubleshooting Steps:

  • Removal of DMF/NMP: If your product is an oil after work-up, residual DMF or NMP might be the cause. These high-boiling solvents can be difficult to remove completely. Washing the organic extract thoroughly with water or brine solution can help. If the product is stable, azeotropic removal with a suitable solvent under reduced pressure might be effective.

  • Trituration: If the product is a stubborn oil, trituration can induce crystallization. This involves repeatedly scratching the oil with a glass rod in the presence of a non-solvent (a solvent in which the product is insoluble, like hexane).

  • Column Chromatography: If impurities are present, column chromatography is often necessary. A careful selection of the eluent system is crucial for good separation.

  • Crystallization: For solid products, recrystallization from a suitable solvent system can remove impurities. Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for N-alkylation of isatins?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods for the N-alkylation of isatins, including:

  • Drastically reduced reaction times: Reactions that take hours with conventional heating can often be completed in minutes under microwave irradiation.[2][4]

  • Improved yields: By minimizing the formation of by-products due to shorter reaction times, yields are often higher.[2][4]

  • Use of less solvent: Microwave reactions can often be carried out with minimal solvent, simplifying the work-up process.[2]

Q2: Which base is best for the N-alkylation of isatin?

A2: The optimal base depends on the specific alkylating agent and reaction conditions. However, for general purposes:

  • Potassium carbonate (K₂CO₃) in DMF is a widely used and effective combination for many alkyl halides.[4][13]

  • Cesium carbonate (Cs₂CO₃) is a stronger and more effective base, particularly for less reactive alkylating agents.[2]

  • Sodium hydride (NaH) is a very strong base that can be used, but it requires anhydrous conditions and may lead to more side reactions if not carefully controlled.[2]

Q3: What are the limitations of the Sandmeyer synthesis for preparing the isatin core?

A3: While the Sandmeyer synthesis is a classic and widely used method, it has some limitations:

  • It is most effective for anilines with electron-withdrawing groups. The reaction often fails or gives low yields with anilines containing electron-donating groups.[8]

  • It can produce inseparable mixtures of regioisomers when using meta-substituted anilines.[12]

  • The reaction often requires harsh acidic conditions for the cyclization step.[8]

  • Low yields can be an issue , especially with more complex or lipophilic substrates due to poor solubility.[7][12]

Q4: Can I perform N-acylation on isatin? What are the common methods?

A4: Yes, N-acylation of isatin is a common transformation. It is typically achieved by reacting the sodium salt of isatin with an acyl chloride or anhydride under reflux.[14]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for N-Alkylation of Isatin

Alkyl HalideBaseSolventMethodReaction TimeYield (%)Reference
Methyl IodideK₂CO₃DMFConventional1 h80[3]
Methyl IodideK₂CO₃DMFMicrowave3 min95[3]
Ethyl IodideK₂CO₃DMFConventional1.5 h78[3]
Ethyl IodideK₂CO₃DMFMicrowave3 min90[3]
Benzyl ChlorideK₂CO₃DMFConventional1 h82[3]
Benzyl ChlorideK₂CO₃DMFMicrowave5 min96[3]
Ethyl ChloroacetateK₂CO₃DMFConventional2 h68[3]
Ethyl ChloroacetateK₂CO₃DMFMicrowave3 min76[3]
Phenacyl BromideK₂CO₃DMFConventional2 h50[3]
Phenacyl BromideK₂CO₃DMFMicrowave3 min65[3]

Table 2: Effect of Different Bases on the N-Alkylation of Isatin with Ethyl Bromoacetate

BaseSolventYield (%)Reference
K₂CO₃DMF89[15]
Cs₂CO₃DMF72[2]
Na₂CO₃DMFLower Yield[2]
NaHDMFVariable[2]
TEADMFLower Yield[2]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted N-Alkylation of Isatin

  • In a microwave-safe vessel, create an intimate mixture of isatin (1.0 mmol), the desired alkyl halide (1.1 mmol), and potassium carbonate (1.3 mmol).

  • Add a few drops of N,N-dimethylformamide (DMF) to create a slurry.

  • Expose the mixture to microwave irradiation (e.g., 2-5 minutes at 200-300 W). The optimal time and power should be determined for each specific reaction.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-water.

  • If a solid precipitate forms, filter the product, wash it with water, and purify by recrystallization.

  • If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Stolle Synthesis of N-Aryl Isatins

  • Step 1: Formation of the Chlorooxalylanilide Intermediate

    • To a solution of the N-substituted aniline (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add oxalyl chloride (1.1 equiv) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or gas evolution ceases).

    • Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate.

  • Step 2: Intramolecular Friedel-Crafts Cyclization

    • Dissolve the crude chlorooxalylanilide intermediate in a suitable anhydrous solvent (e.g., carbon disulfide or dichloromethane).

    • Add a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (1.2-2.0 equiv), portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

    • Heat the reaction mixture if necessary (e.g., reflux) until the cyclization is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice and hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the crude N-aryl isatin by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Isatin + Alkyl Halide + Base solvent Add DMF/NMP start->solvent mw Microwave Irradiation (2-5 min) solvent->mw conv Conventional Heating (1-24 h) solvent->conv quench Quench with Ice-Water mw->quench conv->quench extract Extract with Organic Solvent quench->extract purify Purify (Recrystallization or Chromatography) extract->purify end N-Alkylated Isatin purify->end

Caption: General workflow for the N-alkylation of isatin.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N-Alkylated Isatin cause1 Insufficient Basicity start->cause1 cause2 Poor Solubility start->cause2 cause3 Suboptimal Temp/Time start->cause3 cause4 Side Reactions start->cause4 sol1 Use Stronger Base (e.g., Cs₂CO₃) cause1->sol1 sol2 Change Solvent (DMF, NMP) cause2->sol2 sol4 Optimize Reaction Conditions cause3->sol4 sol3 Use Microwave Irradiation cause4->sol3 sol4->sol3

Caption: Troubleshooting logic for low yield in N-alkylation.

References

Technical Support Center: Purification of 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Methyl-5-nitroindoline-2,3-dione. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, also known as 1-Methyl-5-nitroisatin.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification Incomplete precipitation during the initial purification.Ensure the solution is sufficiently acidified to a pH where the product precipitates completely. Test the pH of the mother liquor to confirm.
Product loss during washing steps.Use minimal amounts of cold washing solvent to rinse the purified solid. Ensure the solvent used for washing does not readily dissolve the product.
The crude product contains a high percentage of impurities.Re-evaluate the synthesis step to minimize byproduct formation. Consider a preliminary purification step like a solvent wash before proceeding with the main purification method.
Product is an Oil or Goo, Not a Solid Residual solvent, such as Dimethylformamide (DMF), may be present.High vacuum drying, potentially with gentle heating, can help remove residual high-boiling solvents. Washing the crude product with a solvent in which DMF is soluble but the product is not (e.g., water, if the product is insoluble) can also be effective.[1]
The product itself may have a low melting point or be an amorphous solid.Try trituration: add a small amount of a non-solvent (a solvent in which the product is insoluble, like hexane) to the oil and scratch the side of the flask with a glass rod to induce crystallization.[1]
Presence of impurities that inhibit crystallization.Attempt purification by column chromatography to separate the desired product from impurities.
Column Chromatography Issues Poor separation of the product from impurities.Optimize the solvent system (eluent). A gradient elution from a non-polar solvent to a more polar solvent is often effective. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Product does not elute from the column.The chosen eluent may be too non-polar. Gradually increase the polarity of the eluent.
Tailing of the product band on the column.The compound may be interacting too strongly with the stationary phase (e.g., silica gel). Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (if the compound is basic) to the eluent can sometimes help.
Recrystallization Fails to Yield Crystals The chosen solvent is not suitable.The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures.
The solution is supersaturated.Scratch the inside of the flask with a glass rod below the solvent level to create nucleation sites. Add a seed crystal of the pure compound if available.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Purified Product Purity is Still Low A single purification method is insufficient.Consider a multi-step purification process. For example, an initial precipitation or recrystallization followed by column chromatography.
Impurities co-precipitate or co-crystallize with the product.Re-evaluate the chosen purification method. For instance, if recrystallization is not effective, try a different solvent or switch to column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: Common purification methods for this compound and related isatin derivatives include:

  • Precipitation/Washing: A described method involves dissolving the crude product in a basic aqueous solution, followed by acidification to precipitate the purified product. Simple washing of the crude solid with water is also a primary purification step.[2][3][4]

  • Recrystallization: This is a standard technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: This method is effective for separating the desired compound from impurities with different polarities. For substituted isatins, silica gel is a common stationary phase.[5]

  • Bisulfite Adduct Formation: A patented method for purifying isatins involves the formation of a water-soluble bisulfite addition product, which can be separated from insoluble impurities. The purified isatin is then regenerated by acidification.[6]

Q2: What is a good starting point for a recrystallization solvent?

A2: For isatin derivatives, solvents like ethanol, methanol, benzene, or cyclohexane have been used.[7] The ideal solvent will depend on the specific substitution pattern of your compound. It is recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one. A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.

Q3: My crude product is a dark, tarry substance. What should I do first?

A3: For a very impure crude product, a preliminary purification step is advisable before attempting recrystallization or column chromatography. You could try washing the crude material with a solvent that dissolves the impurities but not your desired product. Alternatively, dissolving the crude material in a suitable solvent and treating it with activated carbon can help remove colored impurities.

Q4: What are the potential impurities in my crude this compound?

A4: Potential impurities can arise from the starting materials or side reactions during the synthesis. If the synthesis involves the methylation of 5-nitroisatin, impurities could include unreacted 5-nitroisatin. If the 5-nitroisatin was synthesized via the Sandmeyer method, uncharacterized impurities from this process might be present.[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is adapted from the work-up procedure described for the synthesis of 1-Methyl-5-nitroisatin.[2][3][4]

  • Dissolution: Suspend the crude this compound in hot water.

  • Basification: Add a solution of sodium hydroxide to the suspension while stirring. The product should dissolve to form the sodium salt.

  • Filtration of Insoluble Impurities (Optional): If there are any insoluble impurities, filter the basic solution.

  • Acidification to Precipitate Impurities: With continuous stirring, slowly add dilute hydrochloric acid until a slight precipitate of impurities is observed.

  • Filtration: Filter the mixture to remove the precipitated impurities.

  • Precipitation of Product: To the filtrate, add more hydrochloric acid until the solution is acidic to Congo red paper (or a suitable pH indicator), which will cause the this compound to precipitate.

  • Isolation: Cool the mixture and collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water until the washings are neutral.

  • Drying: Dry the purified product in a desiccator or under vacuum.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight.

Protocol 3: General Procedure for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica gel bed.

  • Elution: Start eluting with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Purification Method Typical Solvents/Reagents Advantages Disadvantages
Precipitation/Washing Water, HCl, NaOH[2][3][4]Simple, fast, and can remove ionic impurities.May not be effective for removing non-ionic impurities.
Recrystallization Alcohols (Methanol, Ethanol), Benzene, Cyclohexane[7]Can yield highly pure crystalline material.Requires finding a suitable solvent; can have lower recovery.
Column Chromatography Silica gel, Hexane/Ethyl Acetate gradients[5]Highly effective for separating complex mixtures.Can be time-consuming and requires larger volumes of solvent.
Bisulfite Adduct Formation Sodium bisulfite, HCl[6]Specific for aldehydes and ketones, can be very effective.Requires an additional chemical reaction and regeneration step.

Visualization

PurificationWorkflow cluster_start Start cluster_purification Purification Methods cluster_analysis Analysis cluster_end Result Crude Crude this compound Precipitation Acid-Base Precipitation Crude->Precipitation Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column TLC TLC/NMR/Melting Point Precipitation->TLC Recrystallization->TLC Column->TLC Pure Pure Product TLC->Pure Purity > 95% Impure Impure Product (Troubleshoot) TLC->Impure Purity < 95% Impure->Recrystallization Re-purify Impure->Column Re-purify

Caption: Purification workflow for this compound.

References

Technical Support Center: N-Methylation of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-methylation of isatin derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the N-methylation of isatin derivatives, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Methylated Product

Question: I am not getting a good yield of my N-methylated isatin. What are the possible causes and how can I improve it?

Possible Causes and Solutions:

  • Incomplete Deprotonation: The N-H bond of isatin needs to be deprotonated to form the isatin anion, which then acts as a nucleophile. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed efficiently.

    • Solution: Use a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Ensure the base is used in at least stoichiometric amounts, and for weaker bases like K₂CO₃, using a slight excess can be beneficial.

  • Inactive Methylating Agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.

    • Solution: Use a fresh bottle of the methylating agent. Methyl iodide is light-sensitive and should be stored properly.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1]

  • Substituent Effects: Electron-withdrawing groups on the isatin ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more difficult.

    • Solution: For isatins with strongly electron-withdrawing groups, a stronger base (e.g., NaH) and/or a more reactive methylating agent may be required.

Issue 2: Formation of an Oily or Gummy Product Instead of a Solid

Question: After workup and solvent evaporation, my product is an oil and I cannot get it to crystallize. What could be the problem?

Possible Causes and Solutions:

  • Residual Solvent: High-boiling point solvents like DMF are common in these reactions and can be difficult to remove completely, resulting in an oily product.[2]

    • Solution:

      • Azeotropic Removal: Add a solvent like toluene or heptane to the crude product and evaporate it under reduced pressure. Repeat this process several times to azeotropically remove residual DMF.[2]

      • Aqueous Washes: During the workup, wash the organic layer multiple times with water or a brine solution to remove DMF. A lithium chloride (LiCl) solution wash can also be effective.[2]

  • Presence of Impurities: Side products or unreacted starting materials can act as impurities that inhibit crystallization.

    • Solution: Purify the crude product using column chromatography on silica gel. A solvent system such as petroleum ether/ethyl acetate can be effective.[3]

  • Product is an Oil at Room Temperature: Some N-alkylated isatin derivatives, especially those with long or bulky alkyl chains, may have low melting points and exist as oils at room temperature.

    • Solution: If the product is pure (as determined by NMR and/or GC-MS), it may not crystallize. In this case, the oily product can be used in the next step if it is sufficiently pure.

Issue 3: Presence of Significant Amounts of Side Products

Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the common side reactions and how can I minimize them?

Common Side Reactions and Mitigation Strategies:

  • O-Methylation: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. This can lead to the formation of the O-methylated isomer, 2-methoxy-indol-3-one.

    • Mitigation:

      • Choice of Base and Counter-ion: The use of alkali metal bases (e.g., K₂CO₃, NaH) generally favors N-alkylation. In contrast, silver salts (e.g., Ag₂O) are known to promote O-alkylation.[4]

      • Solvent Effects: The choice of solvent can influence the N/O selectivity. While not extensively documented for isatin itself, in related systems, polar aprotic solvents tend to favor N-alkylation. One study on isatin alkylation with trichloroacetimidates noted that solvent effects can be used to favor O-alkylation.[4]

  • Darzens-type Condensation: When using methylating agents with acidic alpha-protons (though less common for simple methylation, this is relevant for other alkylations), a Darzens-type condensation can occur at the C3-carbonyl of isatin, leading to the formation of a spiro-epoxide. This is more likely with stronger bases.[4][5]

    • Mitigation: Use a base that is strong enough to deprotonate the isatin N-H but not so strong that it significantly deprotonates the alpha-carbon of the alkylating agent. K₂CO₃ is often a good choice.

  • Solvent Participation: When using DMSO as a solvent, especially at elevated temperatures, it can act as a reagent, leading to byproducts such as N-methylenesulfonylmethylation and N-methylenethiomethylation.[6][7]

    • Mitigation: If side reactions with DMSO are observed, consider switching to an alternative polar aprotic solvent like DMF or acetonitrile.

  • Ring Opening/Decomposition: Strong bases can potentially lead to the decomposition of the isatin ring. N-acylisatins are particularly susceptible to ring-opening by nucleophiles.[2]

    • Mitigation: Avoid using excessively strong bases or use them at low temperatures. A milder base like potassium bicarbonate (KHCO₃) can be considered if decomposition is an issue.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-methylation of isatin?

A1: The N-methylation of isatin typically proceeds via a nucleophilic substitution reaction. First, a base is used to deprotonate the acidic N-H of the isatin ring, forming a resonance-stabilized isatin anion. This anion then acts as a nucleophile and attacks the methylating agent (e.g., methyl iodide), displacing the leaving group (e.g., iodide) to form the N-methylated product.

Q2: Which methylating agent is best: methyl iodide or dimethyl sulfate?

A2: Both methyl iodide and dimethyl sulfate are effective methylating agents.

  • Methyl Iodide: It is a highly reactive and commonly used methylating agent. Its volatility can be a concern, and it should be handled in a well-ventilated fume hood.[8]

  • Dimethyl Sulfate: It is less volatile than methyl iodide, which can be an advantage in terms of handling. However, it is highly toxic and a suspected carcinogen, requiring stringent safety precautions.[8] The choice between the two often comes down to laboratory preference, safety protocols, and the specific reactivity of the isatin derivative. For many standard N-methylations of isatin, methyl iodide is sufficient and widely reported.

Q3: How can I monitor the progress of my N-methylation reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method to monitor the reaction. Spot the reaction mixture alongside the isatin starting material on a TLC plate. The product, N-methylisatin, will be less polar than isatin and will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the typical purification methods for N-methylisatin?

A4:

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent like ethanol can be an effective purification method.[3]

  • Column Chromatography: For oily products or mixtures with significant impurities, column chromatography on silica gel is the preferred method. A gradient of ethyl acetate in petroleum ether or hexane is a common eluent system.[3]

  • Acid-Base Extraction: A purification procedure involving dissolving the crude product in a basic aqueous solution (e.g., NaOH) and then carefully acidifying to precipitate the impurities before fully acidifying to precipitate the product has been described for isatin itself and may be adaptable.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin

Alkyl HalideBaseSolventMethodTimeYield (%)Reference
Methyl IodideK₂CO₃DMFMicrowave3 min95[3]
Methyl IodideK₂CO₃DMFConventional1 hr80[3]
Ethyl IodideK₂CO₃DMFMicrowave3 min90[3]
Ethyl IodideK₂CO₃DMFConventional1.5 hr78[3]
n-Butyl BromideK₂CO₃DMFMicrowave5 min83[3]
n-Butyl BromideK₂CO₃DMFConventional2 hr75[3]
Benzyl ChlorideK₂CO₃DMFMicrowave5 min96[3]
Benzyl ChlorideK₂CO₃DMFConventional1 hr82[3]

Experimental Protocols

Protocol 1: Microwave-Assisted N-Methylation of Isatin [3]

  • Reagents and Setup:

    • In a microwave-safe vessel, combine isatin (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and a few drops of N,N-dimethylformamide (DMF).

    • Add methyl iodide (1.2 mmol).

    • Seal the vessel.

  • Reaction:

    • Place the vessel in a microwave reactor.

    • Irradiate at 300 W for 3 minutes.

  • Workup and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) or by recrystallization from ethanol to afford N-methylisatin.

Protocol 2: Conventional N-Methylation of Isatin [3]

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1 mmol) in DMF (5 mL).

    • Add potassium carbonate (K₂CO₃, 1.5 mmol) and methyl iodide (1.2 mmol).

  • Reaction:

    • Stir the reaction mixture at room temperature or gently heat to 70 °C for 1 hour.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

N_Methylation_Pathway cluster_main Desired N-Methylation Pathway cluster_side Potential Side Reactions Isatin Isatin IsatinAnion Isatin Anion Isatin->IsatinAnion + Base - H+ DarzensProduct Spiro-epoxide (Darzens Product) Isatin->DarzensProduct + Alkyl Halide with acidic α-H + Strong Base RingOpened Ring-Opened/Decomposed Products Isatin->RingOpened + Strong Base N_Methylisatin N-Methylisatin (Product) IsatinAnion->N_Methylisatin + CH3I - I- O_Methylisatin O-Methylisatin (Side Product) IsatinAnion->O_Methylisatin + CH3I - I- (Favored by Ag+)

Caption: N-methylation of isatin and potential side reactions.

Troubleshooting_Workflow Start Start N-Methylation Reaction Monitor Monitor by TLC Start->Monitor Workup Reaction Workup Monitor->Workup Reaction Complete OptimizeConditions Optimize Reaction Conditions Monitor->OptimizeConditions Incomplete Reaction Crude Analyze Crude Product (Appearance, NMR) Workup->Crude Purify Purify Product (Column/Recrystallization) Crude->Purify Product Detected LowYield Low Yield/No Reaction Crude->LowYield No Product Detected Impure Impure Product/ Side Reactions Crude->Impure Multiple Spots/Peaks Oily Oily Product Crude->Oily Oily Appearance Success Pure N-Methylisatin Purify->Success CheckReagents Check Reagents & Conditions (Base, Solvent, Temp) LowYield->CheckReagents Impure->Purify RemoveSolvent Remove Residual Solvent (Azeotrope/Washes) Oily->RemoveSolvent CheckReagents->Start OptimizeConditions->Start RemoveSolvent->Purify

Caption: A troubleshooting workflow for the N-methylation of isatin.

References

Technical Support Center: 1-Methyl-5-nitroindoline-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Methyl-5-nitroindoline-2,3-dione (also known as 1-Methyl-5-nitroisatin).

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of 5-nitroisatin.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
L-YLD-01 Low to No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature.
Ineffective deprotonation of 5-nitroisatin.Ensure anhydrous conditions as water can consume the base. Use freshly dried potassium carbonate (K₂CO₃). Consider using a stronger base like cesium carbonate (Cs₂CO₃) if issues persist.[1][2]
Degradation of starting material.5-Nitroisatin can be sensitive to strongly basic conditions. Avoid excessively high temperatures or prolonged reaction times with strong bases.
Loss of product during work-up.Ensure the pH is acidic enough during the precipitation step to fully protonate the product. Wash the precipitate with cold water to minimize dissolution.
OIL-PRD-01 Product is an Oil or Gummy Solid Presence of residual solvent (DMF).N,N-Dimethylformamide (DMF) is a high-boiling point solvent and can be difficult to remove completely. After extraction, wash the organic layer thoroughly with brine to help remove DMF. Dry the product under high vacuum for an extended period.
Impurities are depressing the melting point.The presence of unreacted starting materials or side products can result in an oily product. Purify the crude product by column chromatography or recrystallization.
The product itself may have a low melting point if impure.Even trace impurities can prevent crystallization. Attempt trituration by scratching the flask with a glass rod or adding a small amount of a non-solvent and sonicating.
RXN-STALL-01 Reaction Fails to Go to Completion (Monitored by TLC) Inactive methyl iodide.Methyl iodide can degrade over time, especially when exposed to light. Use fresh or properly stored methyl iodide.
Insufficient base.Ensure an adequate excess of potassium carbonate is used to neutralize the HI formed during the reaction and to maintain basic conditions.
Poor quality of DMF.Use anhydrous DMF to prevent side reactions with water.
PUR-DIFF-01 Difficulty in Purifying the Product Co-elution of impurities during column chromatography.Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate closely related compounds.
Product is insoluble in common recrystallization solvents.For similar compounds, recrystallization from methanol has been reported.[3] Experiment with other polar solvents like ethanol or mixtures of solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of the reaction mixture and the final product?

A1: The reaction of 5-nitroisatin with a base typically forms a deeply colored anion. The final product, this compound, is expected to be a yellow solid.[4] A very dark or black reaction mixture may indicate decomposition.

Q2: Can O-methylation occur as a side reaction?

A2: While O-alkylation can be a competing reaction in the alkylation of isatins, N-alkylation is generally favored under the standard conditions (K₂CO₃ in DMF).[5] The formation of the O-methylated product is more likely with different catalysts or solvent systems.

Q3: How critical are anhydrous conditions for this reaction?

A3: Anhydrous conditions are important. Water can react with the base and methyl iodide, reducing their effectiveness and potentially leading to lower yields. Using anhydrous DMF and dried potassium carbonate is recommended.

Q4: What are the key parameters to control for a successful reaction?

A4: The key parameters are:

  • Reagent Quality: Use pure 5-nitroisatin, fresh methyl iodide, and dry potassium carbonate and DMF.

  • Stoichiometry: A molar excess of both methyl iodide and potassium carbonate is typically used.

  • Temperature: Room temperature is often sufficient, but gentle heating may be required. Avoid high temperatures to prevent degradation.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time, which is often overnight.

Q5: My product doesn't precipitate when I add water. What should I do?

A5: If the product does not precipitate, it may be due to it being an oil or being too soluble in the aqueous DMF mixture. First, ensure the solution is acidic by adding dilute HCl. If it still doesn't precipitate, you will need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. The organic layers should then be combined, washed with water and brine, dried, and the solvent evaporated to yield the crude product.

Experimental Protocols

Synthesis of this compound

This protocol is based on a commonly cited method for the N-methylation of 5-nitroisatin.[4]

Materials:

  • 5-Nitroisatin

  • Methyl iodide (MeI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisatin in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Add methyl iodide to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker of ice-cold water.

  • Acidify the mixture with dilute HCl until it is acidic to pH paper.

  • A yellow solid should precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

  • Dry the product, this compound, under vacuum.

ParameterRecommended Value
Stoichiometry
5-Nitroisatin1 equivalent
Methyl Iodide1.1 - 5 equivalents
Potassium Carbonate1.3 - 3 equivalents
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature to 60°C
Reaction Time1 hour to Overnight (monitor by TLC)

Visualizations

Reaction_Pathway 5-Nitroisatin 5-Nitroisatin Isatin Anion Isatin Anion 5-Nitroisatin->Isatin Anion + K2CO3 - KHCO3 This compound This compound Isatin Anion->this compound + CH3I - KI

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_reaction Reaction Monitoring cluster_workup Work-up cluster_product Product Analysis Start Start TLC_Check Reaction Complete? Start->TLC_Check TLC_Check->Start No (Continue Reaction) Add_Water Add Water & Acidify TLC_Check->Add_Water Yes Precipitate_Check Solid Precipitates? Add_Water->Precipitate_Check Filter_Dry Filter and Dry Product Precipitate_Check->Filter_Dry Yes Extract Extract with Organic Solvent Precipitate_Check->Extract No Product_Form Solid Product? Filter_Dry->Product_Form Extract->Filter_Dry Pure_Check Product Pure? Product_Form->Pure_Check Yes Dry_High_Vac Dry under High Vacuum Product_Form->Dry_High_Vac No (Oily) Final_Product Pure Product Pure_Check->Final_Product Yes Purify Purify (Column/ Recrystallization) Pure_Check->Purify No Purify->Final_Product Dry_High_Vac->Pure_Check

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 1-Methyl-5-nitroindoline-2,3-dione. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental results.

Storage Recommendations:

ParameterRecommendationSource
Temperature Room temperature (20 to 22 °C)[1]
Atmosphere Store in a dry environment.[1]
Container Keep container sealed.[1]
Light Store protected from light, as nitroindoline derivatives can be photoreactive.[2]

Long-Term Storage and Stability:

Frequently Asked Questions (FAQs)

Q1: What is the appearance of this compound?

A1: It is an orange solid.[1]

Q2: What is the molecular weight of this compound?

A2: The molecular weight is 206.16 g/mol .[1]

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is not detailed in the search results, isatin and its derivatives are often soluble in polar aprotic solvents like DMF and DMSO. Experimental protocols for similar compounds suggest the use of such solvents.[4][5]

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Isatins can be sensitive to basic conditions, which may lead to decomposition.[4] Reactions involving this compound should be carefully planned with respect to the choice of base and reaction temperature.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis, purification, and use of this compound in various chemical reactions.

Synthesis & Purification Issues
IssuePotential CauseSuggested Solution
Product is an oil or goo instead of a solid after synthesis/workup. - Residual solvent (e.g., DMF).- Impurities present.- The product may have a low melting point.- Ensure complete removal of high-boiling solvents like DMF using a high-vacuum pump.- Attempt trituration by scraping the oil with a non-solvent like hexane to induce solidification.- Purify the product using column chromatography.[4]
Low yield in N-alkylation reactions to synthesize the title compound. - Inappropriate choice of base or solvent.- Decomposition of the starting isatin under harsh basic conditions.- Use milder bases such as K₂CO₃ or Cs₂CO₃.- Employ polar aprotic solvents like DMF or NMP.- Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[5]
Formation of unexpected side products. - Isatins can undergo side reactions such as epoxide formation when using alkylating agents with acidic methylene groups in the presence of a strong base.[6]- Use a milder base (e.g., K₂CO₃ instead of an alkoxide).- Control the reaction temperature carefully; lower temperatures may favor the desired product.[6]
Reaction-Specific Issues
Reaction TypeIssuePotential CauseSuggested Solution
Knoevenagel Condensation Low or no product formation. - Insufficiently active methylene compound.- Inappropriate catalyst or reaction conditions.- Use a suitable catalyst. Lemon juice (a source of citric acid) has been reported as a green catalyst for this reaction with other aldehydes.[7]- Consider solvent-free conditions or microwave irradiation to drive the reaction to completion.[7][8]
Schiff Base Formation Incomplete reaction or low yield. - Steric hindrance from the N-methyl group.- Reversibility of the reaction.- Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.- Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).[9]

Experimental Protocols & Methodologies

While a specific, detailed experimental protocol for a reaction using this compound as a starting material was not found in the search results, protocols for similar N-alkylated isatins can be adapted. Below is a generalized procedure for a Knoevenagel condensation, a common reaction for isatins.

General Protocol for Knoevenagel Condensation of an N-Alkylated Isatin with an Active Methylene Compound:

  • Reactant Mixture: In a round-bottom flask, dissolve the N-alkylated isatin (1 equivalent) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., acetic acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Synthesis

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis/Reactions cluster_solutions Potential Solutions start Reaction Start check_completion Monitor Reaction by TLC start->check_completion workup Aqueous Workup & Extraction check_completion->workup Reaction Complete incomplete Incomplete Reaction check_completion->incomplete No/Slow Conversion side_products Multiple Spots/Side Products check_completion->side_products Multiple Products purification Purification (Column/Recrystallization) workup->purification product_issue Issue with Final Product? purification->product_issue oily_product Product is an Oil/Goo product_issue->oily_product Yes, Oily low_yield Low Yield product_issue->low_yield Yes, Low Yield success Pure Solid Product product_issue->success No sol_incomplete Increase Temperature Add Catalyst Change Solvent incomplete->sol_incomplete sol_side_products Lower Temperature Change Base/Catalyst Check Reactant Purity side_products->sol_side_products sol_oily High-Vacuum Evaporation Triturate with Non-Solvent Re-purify oily_product->sol_oily sol_low_yield Optimize Reaction Time Check for Product in Aqueous Layer Minimize Transfers low_yield->sol_low_yield

Caption: A decision-making flowchart for troubleshooting common experimental issues.

Potential Reaction Pathways

reaction_pathways Potential Reaction Pathways for this compound cluster_reactions Common Reactions cluster_reactants Reactants cluster_products Products start_material This compound knoevenagel Knoevenagel Condensation start_material->knoevenagel schiff_base Schiff Base Formation start_material->schiff_base aldol Aldol Condensation start_material->aldol knoevenagel_product 3-Ylidene-2-oxindole Derivative knoevenagel->knoevenagel_product schiff_base_product Isatin-3-imine Derivative schiff_base->schiff_base_product aldol_product 3-Hydroxy-3-substituted-2-oxindole aldol->aldol_product active_methylene Active Methylene Compound active_methylene->knoevenagel primary_amine Primary Amine primary_amine->schiff_base ketone_enolate Ketone/Enolate ketone_enolate->aldol

Caption: Common reaction pathways for this compound.

References

Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-5-nitroindoline-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and straightforward method is the N-methylation of 5-nitroisatin. This typically involves reacting 5-nitroisatin with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Q2: What are the key starting materials for this synthesis?

The primary starting materials are Isatin and a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to produce 5-nitroisatin, followed by a methylating agent (e.g., methyl iodide) and a base for the final N-methylation step.

Q3: What are the typical yields for the synthesis of this compound?

Yields can vary depending on the specific reaction conditions and purity of reagents. The N-methylation of 5-nitroisatin has been reported with yields around 93%.[1][2]

Q4: What are the key safety precautions to consider during this synthesis?

  • The nitration of isatin is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions and the formation of dinitro byproducts.

  • Methyl iodide is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.

Troubleshooting Guides

Problem 1: Low Yield of 5-Nitroisatin in the Nitration of Isatin
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC).
Reaction Temperature Too High - Maintain a low reaction temperature (0-5°C) during the addition of nitric acid to minimize side reactions and decomposition.[2]
Incorrect Reagent Stoichiometry - Use a carefully measured excess of the nitrating agent to ensure complete conversion of isatin.
Loss of Product During Workup - Ensure complete precipitation of the product by pouring the reaction mixture over a sufficient amount of crushed ice.[2]- Wash the filtered product with cold water to remove residual acid without dissolving the product.
Problem 2: Presence of Impurities in 5-Nitroisatin
Possible Impurity Identification Method Troubleshooting/Purification
Unreacted Isatin TLC, 1H NMR- Recrystallization from a suitable solvent (e.g., ethanol/water).- Column chromatography.
7-Nitroisatin (Isomer) 1H NMR, LC-MS- The formation of the 7-nitro isomer is a known possibility in the nitration of isatins. Careful control of reaction conditions can minimize its formation.- Separation can be challenging but may be achieved by fractional crystallization or careful column chromatography.
Dinitroisatin derivatives LC-MS, Elemental Analysis- This is often a result of excessive nitrating agent or temperatures above the recommended range. Ensure strict temperature control.- Purification can be attempted via column chromatography.
Problem 3: Low Yield of this compound in N-Methylation
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time and monitor by TLC.- Ensure the base (e.g., K2CO3) is anhydrous and present in sufficient excess to deprotonate the 5-nitroisatin.[1][2]
Ineffective Methylating Agent - Use a fresh, high-purity methylating agent (e.g., methyl iodide).- Consider using a more reactive methylating agent like dimethyl sulfate, but with caution due to its higher toxicity.
Moisture in the Reaction - Use anhydrous solvent (e.g., dry DMF) and reagents. Moisture can consume the base and hydrolyze the product.
Poor Solubility of 5-Nitroisatin - Ensure efficient stirring to keep the 5-nitroisatin suspended and available for reaction.
Problem 4: Presence of Impurities in this compound
Possible Impurity Identification Method Troubleshooting/Purification
Unreacted 5-Nitroisatin TLC, 1H NMR- Drive the reaction to completion by extending the reaction time or adding a slight excess of methyl iodide.- Purify the product by washing the crude solid thoroughly with water after acidification.[1][2]- Recrystallization from a suitable solvent.
O-Methylated Isatin (Lactim ether) 1H NMR, LC-MS- This is a potential side product, though less common with alkyl halides. Using a less polar aprotic solvent might favor N-alkylation.- Purification via column chromatography may be necessary.
Over-methylated Quaternary Salt LC-MS- Use a controlled stoichiometry of the methylating agent. An excess can lead to the formation of a quaternary ammonium salt.- This impurity is generally more polar and can often be removed by washing the organic extract with water during workup.
Hydrolysis Product (Ring-opened) LC-MS- Ensure anhydrous conditions during the reaction and workup. The dione functionality can be susceptible to hydrolysis under strong basic or acidic conditions, although it is generally stable under the reported reaction conditions.

Experimental Protocols

Synthesis of 5-Nitroisatin
  • In a flask equipped with a stirrer and placed in an ice-salt bath, add 121 mL of concentrated sulfuric acid and cool to 0°C.

  • Slowly add 14.7 g (0.1 mol) of isatin to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • To this mixture, add 4.2 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 5°C.[2]

  • After the addition is complete, allow the reaction mixture to stand for approximately 30 minutes.

  • Pour the reaction mixture over 500 g of crushed ice to precipitate the product.

  • Filter the resulting yellow precipitate and wash it thoroughly with water until the washings are neutral.

  • Air-dry the solid to obtain 5-nitroisatin.

Quantitative Data:

Reactant Molecular Weight ( g/mol ) Amount (g) Moles
Isatin147.1314.70.1
Product Molecular Weight ( g/mol ) Expected Yield (g) Reported Yield (g)
5-Nitroisatin192.1319.215 (85%)[2]
Synthesis of this compound
  • In a round-bottom flask, combine 10 g (0.052 mol) of 5-nitroisatin, 21.56 g (0.156 mol) of potassium carbonate, and anhydrous dimethylformamide (DMF).

  • To this stirred mixture, add 16.21 mL (0.260 mol) of methyl iodide.

  • Stir the reaction mixture overnight at room temperature.

  • Add water to the reaction mixture and acidify with dilute HCl until the pH is acidic.

  • Filter the yellow solid that separates out.

  • Wash the solid thoroughly with water until the washings are neutral.

  • Air-dry the product to a constant weight.[1][2]

Quantitative Data:

Reactant Molecular Weight ( g/mol ) Amount (g) Moles
5-Nitroisatin192.13100.052
Methyl Iodide141.9436.9 (16.21 mL)0.260
Potassium Carbonate138.2121.560.156
Product Molecular Weight ( g/mol ) Expected Yield (g) Reported Yield (g)
This compound206.1610.729.66 (93%)[1]

Visualizations

Synthesis_Workflow Isatin Isatin Nitration Nitration (HNO3, H2SO4, 0-5°C) Isatin->Nitration FiveNitroisatin 5-Nitroisatin Nitration->FiveNitroisatin Methylation N-Methylation (CH3I, K2CO3, DMF) FiveNitroisatin->Methylation Target This compound Methylation->Target

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stage Identify Synthesis Stage Start->Check_Stage Nitration_Issues Nitration Stage Issues Check_Stage->Nitration_Issues Nitration Methylation_Issues N-Methylation Stage Issues Check_Stage->Methylation_Issues Methylation Incomplete_Rxn_N Incomplete Nitration? Nitration_Issues->Incomplete_Rxn_N Incomplete_Rxn_M Incomplete Methylation? Methylation_Issues->Incomplete_Rxn_M Temp_Control_N Improper Temperature? Incomplete_Rxn_N->Temp_Control_N No Isomer_Formation Isomeric Impurities? Temp_Control_N->Isomer_Formation No Purification Purification Required (Recrystallization, Chromatography) Isomer_Formation->Purification Yes Side_Product_M Side Products Formed? (O-methylation, Over-methylation) Incomplete_Rxn_M->Side_Product_M No Side_Product_M->Purification Yes

Caption: Troubleshooting workflow for synthesis impurities.

Purification_Logic Crude_Product Crude Product Initial_Analysis TLC / 1H NMR Analysis Crude_Product->Initial_Analysis Major_Impurity Identify Major Impurity Type Initial_Analysis->Major_Impurity Starting_Material Unreacted Starting Material Major_Impurity->Starting_Material Polarity Difference Isomer Isomeric Impurity Major_Impurity->Isomer Similar Polarity Side_Product Other Side Products Major_Impurity->Side_Product Varying Polarity Recrystallization Recrystallization Starting_Material->Recrystallization Column_Chromatography Column Chromatography Isomer->Column_Chromatography Side_Product->Column_Chromatography

Caption: Logical relationships in purification strategies.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methyl-5-nitroindoline-2,3-dione for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Methyl-5-nitroindoline-2,3-dione, a versatile scaffold in medicinal chemistry, can be synthesized through several routes. This guide provides a detailed comparison of two prominent methods: direct N-methylation of 5-nitroisatin and a two-step Sandmeyer synthesis starting from 4-nitroaniline. We present a comprehensive analysis of their experimental protocols, quantitative data, and workflow visualizations to aid in selecting the most suitable method for your research needs.

Method 1: Direct N-Methylation of 5-Nitroisatin

This method offers a straightforward and high-yielding approach to the target molecule by directly introducing a methyl group onto the nitrogen atom of commercially available or pre-synthesized 5-nitroisatin.

Experimental Protocol:

A common procedure for the N-methylation of 5-nitroisatin involves the use of a methylating agent in the presence of a base. A detailed protocol is as follows:

  • Dissolution: Dissolve 5-nitroisatin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 3 equivalents) to the solution.

  • Methylation: Introduce methyl iodide (CH₃I, 5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Quench the reaction by adding water. Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of approximately 6.

  • Isolation: The resulting yellow solid product, 1-methyl-5-nitroisatin, is collected by filtration.

  • Purification: Wash the solid thoroughly with water until the filtrate is neutral to pH paper and then air-dry to a constant weight.[1]

An alternative approach for N-alkylation utilizes copper(I) carbonate (Cu₂CO₃) as a catalyst, which can be beneficial for base-labile isatins.[2]

Quantitative Data Summary:
ParameterValue/ConditionReference
Starting Material 5-Nitroisatin[1]
Reagents Methyl iodide, Potassium carbonate, DMF[1]
Reaction Time Overnight[1]
Temperature Room Temperature[1]
Yield High (exact percentage not specified in the primary source)[1]
Purification Filtration and washing[1]

Method 2: Two-Step Synthesis via Sandmeyer Reaction

This alternative route begins with a more readily available starting material, 4-nitroaniline, and proceeds through the synthesis of 5-nitroisatin via the Sandmeyer isatin synthesis, followed by N-methylation.

Experimental Protocol:

Step 1: Sandmeyer Synthesis of 5-Nitroisatin

The Sandmeyer isatin synthesis is a two-step process to convert an aniline to an isatin.[3]

  • Formation of Isonitrosoacetanilide: 4-nitroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an acidic medium to form N-(4-nitrophenyl)isonitrosoacetamide.

  • Cyclization: The intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 5-nitroisatin.[4][5]

Step 2: N-Methylation of 5-Nitroisatin

The 5-nitroisatin synthesized in the first step is then methylated using the same protocol as described in Method 1.

Quantitative Data Summary:

Comparison of Synthesis Methods

FeatureMethod 1: Direct N-MethylationMethod 2: Two-Step Sandmeyer Synthesis
Starting Material 5-Nitroisatin4-Nitroaniline
Number of Steps OneTwo
Simplicity More straightforward and direct.More complex, involving an intermediate synthesis.
Reagent Availability Requires 5-nitroisatin, which may need to be purchased or synthesized separately.Starts from the more common and less expensive 4-nitroaniline.
Overall Yield Potentially higher due to fewer steps.The overall yield will be the product of the yields of the two steps.
Time Efficiency Faster, with an overnight reaction for the single step.More time-consuming due to the two-step process.

Visualizing the Synthesis Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both synthesis methods.

Synthesis_Method_1 cluster_method1 Method 1: Direct N-Methylation start Start: 5-Nitroisatin dissolve Dissolve in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base methylate Add CH₃I add_base->methylate react Stir Overnight (Room Temp) methylate->react workup Quench with H₂O Acidify with HCl react->workup isolate Filter Solid workup->isolate purify Wash with H₂O isolate->purify end End: This compound purify->end Synthesis_Method_2 cluster_step1 Step 1: Sandmeyer Synthesis cluster_step2 Step 2: N-Methylation start Start: 4-Nitroaniline form_intermediate React with Chloral Hydrate & Hydroxylamine HCl start->form_intermediate intermediate Intermediate: N-(4-nitrophenyl)isonitrosoacetamide form_intermediate->intermediate cyclize Cyclize in Conc. H₂SO₄ intermediate->cyclize product1 Product: 5-Nitroisatin cyclize->product1 dissolve Dissolve in DMF product1->dissolve add_base Add K₂CO₃ dissolve->add_base methylate Add CH₃I add_base->methylate react Stir Overnight (Room Temp) methylate->react workup Quench with H₂O Acidify with HCl react->workup isolate Filter Solid workup->isolate purify Wash with H₂O isolate->purify end End: This compound purify->end

References

comparative analysis of different isatin N-methylation protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Isatin N-Methylation Protocols for Researchers and Drug Development Professionals

The N-methylation of isatin is a fundamental transformation in medicinal chemistry, yielding N-methylisatin, a versatile precursor for the synthesis of a wide array of bioactive molecules and heterocyclic compounds. The selection of an appropriate N-methylation protocol is crucial and depends on factors such as desired yield, reaction time, scalability, and green chemistry considerations. This guide provides a comparative analysis of various isatin N-methylation protocols, supported by experimental data, to aid researchers in making an informed decision for their synthetic needs.

Comparative Analysis of N-Methylation Protocols

The following table summarizes the key quantitative data for different isatin N-methylation protocols, offering a clear comparison of their performance.

ProtocolMethylating AgentBase/CatalystSolventTemperature (°C)TimeYield (%)
Classical Alkylation (Conventional) Methyl IodideK₂CO₃DMF701.5 - 2 h~80
Classical Alkylation (Microwave) Methyl IodideK₂CO₃DMFNot specified3 min95
Phase-Transfer Catalysis (PTC) Alkyl BromideK₂CO₃ / TBAB**DMFRoom Temperature48 h~80
Selectfluor-Mediated Methylation DMSOSelectfluorDMSO100Not specified-
Copper-Catalyzed Methylation **DMSOCopper CatalystDMSONot specifiedNot specified-

*Data for long-chain alkyl bromides; provides a reference for PTC conditions. **TBAB: Tetra-n-butylammonium bromide. ***N-methylation is reported as part of a broader study on isatin functionalization; specific yield for N-methylisatin is not detailed. ****N-methylation occurs as part of a tandem reaction with C5-methylthiomethylation; specific yield for only N-methylation is not provided.

Experimental Workflows and Signaling Pathways

A general workflow for the N-methylation of isatin is depicted below. The process typically involves the deprotonation of the isatin nitrogen followed by nucleophilic attack on the methylating agent.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Workup & Product Isatin Isatin Deprotonation Deprotonation (Formation of Isatin Anion) Isatin->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Nucleophilic_Attack Nucleophilic Attack Deprotonation->Nucleophilic_Attack Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Nucleophilic_Attack Workup Reaction Quenching & Workup Nucleophilic_Attack->Workup N_Methylisatin N-Methylisatin Workup->N_Methylisatin

General workflow for the N-methylation of isatin.

Detailed Experimental Protocols

Below are detailed methodologies for the key N-methylation protocols cited in the comparison table.

Protocol 1: Classical N-Alkylation (Conventional Heating)

This method is a widely used and reliable procedure for the N-methylation of isatin.

  • Reagents and Materials:

    • Isatin (1.0 mmol)

    • Potassium Carbonate (K₂CO₃) (1.3 mmol)

    • Methyl Iodide (CH₃I) (4.0 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Dissolve isatin in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature until the isatin anion is formed and hydrogen evolution ceases.

    • Add methyl iodide to the reaction mixture.

    • Heat the reaction mixture to 70°C under reflux for 1.5 to 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure N-methylisatin.

Protocol 2: Microwave-Assisted N-Alkylation

The application of microwave irradiation significantly accelerates the N-methylation of isatin, leading to higher yields in a fraction of the time.[1]

  • Reagents and Materials:

    • Isatin (1.0 mmol)

    • Potassium Carbonate (K₂CO₃) (1.3 mmol)

    • Methyl Iodide (CH₃I) (4.0 mmol)

    • N,N-Dimethylformamide (DMF) (a few drops to create a slurry)

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix isatin, potassium carbonate, and methyl iodide.

    • Add a few drops of DMF to create a slurry.

    • Expose the mixture to microwave irradiation (e.g., 300 W) for 3 minutes.[1]

    • After irradiation, cool the vessel to room temperature.

    • Add ice-water to the reaction mixture to precipitate the product.

    • Isolate the solid by filtration, wash with water, and dry to yield N-methylisatin.[1]

Protocol 3: Phase-Transfer Catalyzed N-Alkylation

Phase-transfer catalysis offers a greener alternative for N-alkylation, often allowing for milder reaction conditions.

  • Reagents and Materials:

    • Isatin (6.8 mmol)

    • Alkyl Bromide (6.8 mmol)

    • Potassium Carbonate (K₂CO₃) (7.4 mmol)

    • Tetra-n-butylammonium bromide (TBAB) (catalytic amount)

    • N,N-Dimethylformamide (DMF) (50 mL)

  • Procedure:

    • Dissolve isatin in DMF in a round-bottom flask.

    • Add the alkyl bromide, potassium carbonate, and a catalytic amount of TBAB.

    • Stir the mixture at room temperature for 48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the salts from the reaction mixture.

    • Remove the solvent under vacuum.

    • Take up the residue in dichloromethane to precipitate any remaining salts and filter again.

    • Evaporate the solvent, and recrystallize the crude product from ethanol to obtain the pure N-alkylated isatin.

Discussion of Newer Methodologies

While specific yield data for the direct N-methylation of isatin is limited in the literature for the following methods, they represent important advancements in synthetic methodology.

  • Selectfluor-Mediated N-Methylation in DMSO: This protocol utilizes DMSO as both the solvent and the methyl source, with Selectfluor as the activating agent. The reaction proceeds at 100°C and is part of a broader methodology for various isatin functionalizations, including N-methylenesulfonylmethylation and N-methylenethiomethylation at different temperatures.[2][3] This approach avoids the use of traditional, more toxic alkylating agents.

  • Copper-Catalyzed N-Methylation with DMSO: This method also employs DMSO as the methylating agent, in a recyclable copper-catalyzed system.[1] For NH-isatins, a tandem N-methylation and C5-methylthiomethylation is observed, highlighting the potential for multiple functionalizations in a single step.[1] This protocol is advantageous for its recyclable catalyst system.

Conclusion

The choice of an N-methylation protocol for isatin depends on the specific requirements of the synthesis. For high yields and rapid synthesis, microwave-assisted N-alkylation is a superior method. Classical N-alkylation under conventional heating remains a reliable and effective approach. Phase-transfer catalysis presents a valuable alternative with milder conditions. The newer Selectfluor-mediated and copper-catalyzed methods using DMSO are promising green alternatives that avoid traditional alkylating agents and, in the case of the copper-catalyzed system, offer the benefit of catalyst recycling and the potential for tandem reactions. Researchers should consider the trade-offs between reaction time, yield, cost, and the environmental impact of the reagents and solvents when selecting the most suitable protocol for their drug discovery and development efforts.

References

Spectroscopic Data Confirmation for 1-Methyl-5-nitroindoline-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-Methyl-5-nitroindoline-2,3-dione and related compounds. Due to the limited availability of published experimental spectra for this compound, this guide leverages data from closely related analogs to predict and understand its spectroscopic characteristics. The primary comparators are 1-methylindoline-2,3-dione and 5-nitroindoline-2,3-dione (5-nitroisatin).

Executive Summary

This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry. Spectroscopic confirmation of its structure is essential for quality control and regulatory submissions. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by experimental data from key analogs.

Data Presentation: Spectroscopic Comparison

The following table summarizes the available and expected spectroscopic data for this compound and its analogs.

Spectroscopic DataThis compound1-Methylindoline-2,3-dione5-Nitroindoline-2,3-dione (5-Nitroisatin)
¹H NMR (ppm) Expected: Aromatic protons shifted downfield compared to 1-methylindoline-2,3-dione due to the nitro group. Methyl protons around 3.2 ppm.Aromatic: 7.67 (td), 7.54 (d), 7.13 (m). Methyl: 3.14 (s)[1]Aromatic protons are expected to be deshielded due to the electron-withdrawing nitro group.
¹³C NMR (ppm) Expected: Aromatic carbons significantly affected by the nitro group. Carbonyl carbons expected around 183 and 158 ppm. Methyl carbon around 26 ppm.Carbonyls: 183.4, 158.2. Aromatic: 151.4, 138.2, 124.2, 123.2, 117.4, 110.6. Methyl: 26.0[1]Carbonyl and aromatic carbon signals will be influenced by the strong electron-withdrawing nature of the nitro group.
IR (cm⁻¹) Expected: Strong C=O stretching bands around 1750-1730 cm⁻¹. Characteristic N-O stretching for the nitro group around 1530 and 1350 cm⁻¹.Data not available in the search results.Data available, showing characteristic isatin and nitro group peaks.
Mass Spec (m/z) MW: 206.16. Expected [M+H]⁺ at 207.04. Fragmentation is expected to involve the loss of the nitro and carbonyl groups.MW: 161.16. Observed [M+H]⁺ at 162.0550[1]MW: 192.13. EI-MS data is available showing the molecular ion peak.[2]
CAS Number 3484-32-0[3]2058-74-4611-09-6[4]
Melting Point (°C) 200-202[3]Data not available in the search results.>300 °C

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols based on standard practices for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required compared to ¹H NMR.

    • DEPTQ or APT experiments can be performed to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

    • EI-MS: Introduce the sample (often in the gas phase) into the ion source where it is bombarded with electrons, causing ionization and fragmentation. This technique is useful for determining the molecular weight and structural fragments.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic confirmation of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LRMS, HRMS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Expected Data/Analogs interpretation->comparison confirmation Structure Confirmation comparison->confirmation

Caption: Workflow for Spectroscopic Confirmation of Chemical Structure.

References

Isatin Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Isatin (1H-indole-2,3-dione), an endogenous compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The versatile scaffold of isatin allows for chemical modifications that lead to a diverse range of biological actions, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[3][4] This guide provides a comparative overview of the biological activities of various isatin derivatives, supported by experimental data and detailed protocols.

Anticancer Activity

Isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cell cycle regulation and signaling pathways, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[5][6]

Table 1: Comparative Anticancer Activity (IC50) of Isatin Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)A549 (Lung)4-13[1]
Isatin-indole hybrid 17ZR-75 (Breast)0.74[7]
Isatin-indole hybrid 17HT-29 (Colon)2.02[7]
Isatin-indole hybrid 17A-549 (Lung)0.76[7]
Isatin-indole hybrid 32MCF-7 (Breast)0.39[7]
Isatin–hydrazone hybrid 133A549 (Lung)5.32[7]
Isatin–hydrazone hybrid 133MCF-7 (Breast)4.86[7]
Isatin-linked chalconesBreast Cancer Cell LinesMore effective than cisplatin[8]
Thiohydantoin isatin derivative 10cGlioblastoma (GBM)Single-digit micromolar[9]
Indirubin-3`-oxime 5aApoptosis-resistant cellsSingle-digit micromolar[11]

A study on isatin-thiazole derivatives revealed that compound 6p exhibited the highest α-glucosidase inhibitory activity with an IC50 value of 5.36 ± 0.13 μm, which is significantly more potent than the standard drug acarbose (IC50 = 817.38 ± 6.27 μm). [3] Furthermore, some isatin derivatives have shown efficacy against apoptosis-resistant cancer cells, suggesting their potential to overcome drug resistance. [11]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of isatin derivatives is commonly evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment. [14]

  • Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives and incubated for a specified period (e.g., 72 hours). [11, 14]

  • MTT Addition: After incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [14]

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). [9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data. [11]

anticancer_pathway cluster_cell Cancer Cell Isatin_Derivative Isatin Derivative RTK Receptor Tyrosine Kinase Isatin_Derivative->RTK Inhibition CDK2 CDK2 Isatin_Derivative->CDK2 Inhibition PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK2->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression experimental_workflow start Start: Isatin Derivative Solution serial_dilution Serial Dilution in Microtiter Plate start->serial_dilution inoculation Inoculation with Microbial Suspension serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination end End: MIC Value mic_determination->end enzyme_inhibition cluster_reaction Enzymatic Reaction Enzyme Enzyme (e.g., α-Glucosidase) Product Product (e.g., p-Nitrophenol) Enzyme->Product Catalysis Substrate Substrate (e.g., pNPG) Substrate->Enzyme Isatin_Derivative Isatin Derivative Isatin_Derivative->Enzyme Inhibition

References

A Comparative Guide to Alternative Reagents for the Synthesis of 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes and reagents for the preparation of 1-Methyl-5-nitroindoline-2,3-dione, an important isatin derivative in medicinal chemistry and materials science.[1] The synthesis of this target molecule can be strategically approached via two primary pathways: the nitration of 1-methylisatin or the methylation of 5-nitroisatin. This document offers an objective comparison of various reagents for these transformations, supported by experimental protocols and quantitative data to aid in methodology selection.

Overview of Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two distinct strategies. Route A involves the direct electrophilic nitration of the commercially available precursor, 1-methylisatin.[2] Route B follows a reverse sequence, beginning with the nitration of isatin to form 5-nitroisatin, followed by N-methylation. The choice between these routes depends on precursor availability, desired scale, and safety considerations associated with the reagents.

cluster_A Route A: Nitration of 1-Methylisatin cluster_B Route B: Methylation of 5-Nitroisatin A_start 1-Methylisatin A_product This compound A_start->A_product Nitration A_reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) A_reagent->A_product B_start 5-Nitroisatin B_product This compound B_start->B_product N-Methylation B_reagent Methylating Agent (e.g., CH₃I/K₂CO₃) B_reagent->B_product

Caption: Primary synthetic routes to this compound.

Route A: Comparative Analysis of Nitrating Agents for 1-Methylisatin

The direct nitration of 1-methylisatin is a straightforward approach. The indole ring system is highly reactive towards electrophiles, and nitration typically occurs at the C5 position.[3] However, the choice of nitrating agent is critical to control regioselectivity, reaction rate, and safety. This section compares the standard mixed acid method with several milder or more specialized alternatives.

Data Presentation: Comparison of Nitrating Reagents

The following table summarizes the performance of various nitrating agents for the synthesis of this compound from 1-methylisatin. Data is compiled from typical applications of these reagents on aromatic and heterocyclic substrates.

Reagent SystemTypical Yield (%)Reaction Time (h)Temperature (°C)Key Advantages & DisadvantagesReference(s)
HNO₃ / H₂SO₄ (Standard) 75-851-30 - 10Advantages: High efficacy, low cost. Disadvantages: Harsh acidic conditions, potential for over-nitration, significant acid waste.[4][4]
Acetyl Nitrate (in situ) 70-802-4-20 - 0Advantages: Milder than mixed acid, improved regioselectivity in some cases. Disadvantages: Thermally unstable, requires careful temperature control.[5][5]
Dinitrogen Pentoxide (N₂O₅) 80-900.5-2-10 - 10Advantages: High reactivity, eco-friendly (stoichiometric nitration), less acidic waste. Disadvantages: Can be explosive, requires specialized handling.[4][4]
Bismuth Nitrate (Bi(NO₃)₃·5H₂O) 60-754-825 - 40Advantages: Very mild conditions, high safety profile, avoids strong acids. Disadvantages: Longer reaction times, moderate yields.[6][6]
Experimental Workflow: General Nitration Procedure

The workflow for the nitration of 1-methylisatin involves careful addition of the substrate to the pre-formed nitrating agent at a controlled temperature, followed by reaction monitoring and aqueous work-up.

A Prepare Nitrating Agent Solution B Cool to Target Temp. A->B C Slowly Add 1-Methylisatin B->C D Monitor Reaction (TLC) C->D E Quench with Ice-Water D->E F Filter Precipitate E->F G Wash & Dry Product F->G

Caption: General experimental workflow for the nitration of 1-methylisatin.

Experimental Protocols

1. Standard Protocol: Nitration with HNO₃ / H₂SO₄

  • Reagents: 1-methylisatin, concentrated sulfuric acid (98%), fuming nitric acid (90%).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ (20 mL) to 0 °C in an ice-salt bath.

    • Slowly add fuming HNO₃ (5 mL) to the cooled H₂SO₄ with constant stirring, maintaining the temperature below 10 °C.

    • In a separate beaker, dissolve 1-methylisatin (5.0 g, 31.0 mmol) in concentrated H₂SO₄ (15 mL).

    • Add the 1-methylisatin solution dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice (200 g).

    • The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield this compound.

2. Alternative Protocol: Nitration with Acetyl Nitrate

  • Reagents: 1-methylisatin, acetic anhydride, fuming nitric acid.

  • Procedure:

    • Prepare the nitrating agent in situ by slowly adding fuming nitric acid (3.0 mL) to acetic anhydride (15 mL) at -10 °C. Stir for 15 minutes.[5]

    • Dissolve 1-methylisatin (5.0 g, 31.0 mmol) in acetic anhydride and cool to -20 °C.

    • Add the pre-formed acetyl nitrate solution dropwise to the substrate solution, maintaining the temperature at -20 °C.

    • Stir for 3 hours at -20 °C.

    • Proceed with aqueous work-up as described in the standard protocol.

Route B: Methylation of 5-Nitroisatin

This route is an excellent alternative if 5-nitroisatin is a more readily available starting material. The key step is the selective N-methylation of the isatin core.

Data Presentation: Comparison of Methylating Reagents
Reagent SystemTypical Yield (%)Reaction Time (h)Temperature (°C)Key Advantages & DisadvantagesReference(s)
CH₃I / K₂CO₃ in DMF 90-988-1225Advantages: High yield, mild conditions, reliable. Disadvantages: Methyl iodide is toxic and a regulated substance.[7][7]
(CH₃)₂SO₄ / K₂CO₃ in Acetone 85-954-656 (reflux)Advantages: Faster reaction, dimethyl sulfate is less volatile than MeI. Disadvantages: Dimethyl sulfate is extremely toxic and carcinogenic.-
Experimental Workflow: General N-Methylation Procedure

The typical workflow involves dissolving the 5-nitroisatin and a base in a polar aprotic solvent, followed by the addition of the methylating agent.

A Suspend 5-Nitroisatin & Base in Solvent B Add Methylating Agent A->B C Stir at RT or Heat B->C D Monitor Reaction (TLC) C->D E Pour into Water D->E F Filter Precipitate E->F G Wash & Dry Product F->G

Caption: General experimental workflow for the N-methylation of 5-nitroisatin.

Experimental Protocol

1. Protocol: Methylation with Methyl Iodide / K₂CO₃

  • Reagents: 5-nitroisatin, methyl iodide (MeI), potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-nitroisatin (5.0 g, 26.0 mmol) in anhydrous DMF (50 mL), add anhydrous K₂CO₃ (10.8 g, 78.0 mmol).[7]

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add methyl iodide (4.9 mL, 78.0 mmol) dropwise to the mixture.

    • Stir the reaction overnight at room temperature.

    • Pour the reaction mixture into cold water (250 mL) and stir for 30 minutes.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the desired product.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route A (Nitration) is advantageous when 1-methylisatin is the preferred starting material. While the standard HNO₃/H₂SO₄ method is robust, alternative reagents like dinitrogen pentoxide offer higher efficiency and a better environmental profile, albeit with stricter safety requirements.[4] For milder conditions, bismuth nitrate is a suitable, though slower, alternative.[6]

  • Route B (Methylation) is highly efficient and often preferred for its high yields and clean reaction profile, provided 5-nitroisatin is available.[7] The use of methyl iodide with potassium carbonate is a well-established and reliable method.

The selection of the optimal synthetic strategy should be based on a careful evaluation of precursor availability, required scale, laboratory safety infrastructure, and environmental impact considerations.

References

Cross-Validation of Analytical Methods for N-methyl-5-nitroisatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of common analytical techniques for the quantification and characterization of N-methyl-5-nitroisatin, a key intermediate in various synthetic pathways. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing robust analytical methods, ensuring data integrity through cross-validation.

Introduction to N-methyl-5-nitroisatin and Analytical Cross-Validation

N-methyl-5-nitroisatin is a derivative of isatin, a privileged scaffold in medicinal chemistry. Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Cross-validation of analytical methods is the process of assuring that a particular method is suitable for its intended purpose by comparing its results with those obtained from a different, validated method. This process is essential for ensuring the reliability and comparability of data, particularly in regulated environments such as drug development.[1][2]

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. This section compares three widely used analytical techniques for the analysis of organic compounds like N-methyl-5-nitroisatin: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Method Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and ¹H NMR for the analysis of N-methyl-5-nitroisatin.

ParameterHPLC-UVGC-MS¹H NMR
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility and polarity, detection by mass fragmentationDetection of nuclear spin transitions in a magnetic field
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 mg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.05 µg/mL~5 mg/mL
Linearity (R²) > 0.999> 0.998Not typically used for quantification without internal standards
Precision (%RSD) < 2%< 5%< 3% (with internal standard)
Accuracy (%Recovery) 98-102%95-105%97-103% (with internal standard)
Selectivity Moderate to HighVery HighHigh (structural information)
Sample Throughput HighModerateLow
Primary Application Quantification, PurityIdentification, QuantificationStructural Elucidation, Purity

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of N-methyl-5-nitroisatin.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for isatin derivatives.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of N-methyl-5-nitroisatin, typically around 254 nm and 310 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter.

  • Calibration: A calibration curve is constructed using at least five concentrations of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for identification and trace-level quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Samples may require derivatization to increase volatility. However, for some isatins, direct injection is possible.[4] Samples are dissolved in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of N-methyl-5-nitroisatin.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[5]

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) experiments are performed for complete structural assignment.

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • Quantitative NMR (qNMR): For quantification, a certified internal standard with a known concentration is added to the sample. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Visualization of Workflows and Relationships

Analytical Method Cross-Validation Workflow

cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_prep Sample Preparation A_run Analysis Run A_prep->A_run A_data Data Acquisition A_run->A_data A_proc Data Processing A_data->A_proc compare Compare Results (Statistical Analysis) A_proc->compare B_prep Sample Preparation B_run Analysis Run B_prep->B_run B_data Data Acquisition B_run->B_data B_proc Data Processing B_data->B_proc B_proc->compare report Validation Report compare->report cluster_synthesis Synthesis cluster_analysis Analytical Characterization start 5-Nitroisatin react Methylation (e.g., MeI, K2CO3 in DMF) start->react product N-methyl-5-nitroisatin react->product hplc HPLC (Purity, Quantification) product->hplc Purity Check gcms GC-MS (Identification) product->gcms Identity Confirmation nmr NMR (Structure Elucidation) product->nmr Structural Proof

References

A Researcher's Guide to C3 Carbonyl Reactivity in Substituted Isatins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its synthetic versatility and presence in numerous biologically active compounds. The reactivity of its C3 carbonyl group is central to its utility, serving as a key electrophilic site for a vast array of chemical transformations, including aldol condensations, ring-expansions, and the synthesis of spiro-fused heterocycles.[1][2][3] This guide provides an objective comparison of the C3 carbonyl reactivity across a range of substituted isatins, supported by established principles of physical organic chemistry and experimental data.

Factors Influencing C3 Carbonyl Reactivity: An Electronic Perspective

The reactivity of the C3 carbonyl in isatin towards nucleophiles is fundamentally governed by its electrophilicity. This electrophilicity is modulated by the electronic properties of substituents on the aromatic ring (positions 4, 5, 6, and 7). Substituents exert their influence through a combination of inductive and resonance effects, which alter the electron density at the C3 position.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the aromatic ring. Through inductive and/or resonance effects, this withdrawal of electron density is relayed to the C3 carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack. Consequently, EWGs enhance the reactivity of the C3 carbonyl.[4]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups increase the electron density on the aromatic ring. This electron-donating effect propagates to the C3 carbonyl, reducing its electrophilicity and thereby decreasing its reactivity towards nucleophiles.

The following diagram illustrates the logical relationship between substituent electronics and the rate of nucleophilic addition at the C3 carbonyl of isatin.

G sub Substituent (X) on Aromatic Ring ewg Electron-Withdrawing Group (EWG) sub->ewg edg Electron-Donating Group (EDG) sub->edg isatin Isatin Core ewg->isatin Inductive/Resonance Withdrawal c3 C3 Carbonyl Electrophilicity (δ+) ewg->c3 Increases (↑) edg->isatin Inductive/Resonance Donation edg->c3 Decreases (↓) isatin->c3 rate Rate of Nucleophilic Addition (k) c3->rate

Caption: Logical workflow of substituent effects on C3 carbonyl reactivity in isatins.

Quantitative Comparison: The Hammett Equation

To quantify the effect of substituents on reaction rates, the Hammett equation provides a powerful tool.[5][6] The equation is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction with a substituted isatin.

  • k₀ is the rate constant for the reaction with unsubstituted isatin.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is independent of the reaction. A positive σ value indicates an electron-withdrawing character, while a negative value indicates an electron-donating character.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For nucleophilic additions to the C3 carbonyl, a positive ρ value is expected, signifying that the reaction is accelerated by electron-withdrawing groups (positive σ values).[7]

The following table summarizes the Hammett σₚ constants for various substituents at the 5-position of the isatin ring and the predicted trend in C3 carbonyl reactivity towards a typical nucleophile.

Substituent (at C5)Hammett Constant (σₚ)Substituent TypePredicted Relative Reactivity (k/k₀)
-NO₂0.78Strong EWGHighest
-Br0.23EWGHigh
-Cl0.23EWGHigh
-H0.00ReferenceBaseline (1.0)
-CH₃-0.17EDGLow
-OCH₃-0.27Strong EDGLowest

Note: Hammett constants are established reference values. The predicted reactivity trend is based on the positive reaction constant (ρ) expected for nucleophilic addition to the C3 carbonyl.

Experimental Protocols

Representative Protocol for Kinetic Analysis of Nucleophilic Addition to Substituted Isatins

This protocol describes a general method for determining the pseudo-first-order rate constant for the reaction of a substituted isatin with a nucleophile using UV-Vis spectrophotometry. The reaction is run under pseudo-first-order conditions by using a large excess of the nucleophile.

1. Materials and Instrumentation:

  • Substituted Isatin (e.g., 5-Nitroisatin, 5-Methylisatin)

  • Nucleophile (e.g., Hydrazine, Aniline)

  • Anhydrous reaction solvent (e.g., Dioxane, Acetonitrile)

  • Thermostatted UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and syringes

2. Preparation of Stock Solutions:

  • Isatin Stock Solution (e.g., 0.01 M): Accurately weigh the substituted isatin and dissolve it in the chosen anhydrous solvent in a volumetric flask.

  • Nucleophile Stock Solution (e.g., 1.0 M): Accurately prepare a concentrated solution of the nucleophile in the same solvent. Prepare a series of dilutions from this stock (e.g., 0.5 M, 0.25 M, 0.1 M, 0.05 M).

3. Kinetic Measurement Procedure:

  • Set the spectrophotometer to the desired temperature (e.g., 25 °C).

  • Determine the λ_max_ (wavelength of maximum absorbance) of the substituted isatin and confirm that the product of the reaction has a significantly different absorbance at this wavelength.

  • Place a known volume of the nucleophile solution (e.g., 2 mL of the 0.5 M solution) into a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.

  • To initiate the reaction, rapidly inject a small, known volume of the isatin stock solution (e.g., 20 µL) into the cuvette. The final concentration of the isatin should be significantly lower than the nucleophile (at least a 10-fold excess of nucleophile).

  • Immediately begin recording the absorbance at the predetermined λ_max_ as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value becomes stable).

4. Data Analysis:

  • The reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the absorbance (ln(Aₜ)) versus time (t).

  • The slope of the resulting straight line is equal to -k_obs_, where k_obs_ is the pseudo-first-order rate constant.

  • Repeat the experiment for different concentrations of the nucleophile.

  • Plot k_obs_ versus the concentration of the nucleophile ([Nu]). The slope of this second plot will be the second-order rate constant (k₂) for the reaction.

  • Compare the k₂ values obtained for different substituted isatins to establish a quantitative ranking of their C3 carbonyl reactivity.

References

Comparative Analysis of Synthesis Yields for 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the reported yields for the synthesis of 1-Methyl-5-nitroindoline-2,3-dione, a valuable scaffold in medicinal chemistry. Two primary synthetic strategies are evaluated: the N-methylation of 5-nitroisatin and the nitration of 1-methylisatin.

Summary of Synthesis Yields

The following table summarizes the quantitative data for the two synthetic routes to this compound.

Synthesis RouteStarting MaterialReagentsSolventYield (%)Reference
Method 1: N-Methylation of 5-Nitroisatin 5-NitroisatinMethyl Iodide (MeI), Potassium Carbonate (K₂CO₃)DMF~90.1%[1][2]
Method 2: Nitration of 1-Methylisatin 1-MethylisatinFuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)-Not Reported-

Note: While the nitration of 1-methylisatin is a plausible synthetic route, a specific literature procedure with a reported yield for the exclusive synthesis of the 5-nitro isomer could not be definitively identified in the reviewed literature. The synthesis via N-methylation of 5-nitroisatin is well-documented with a high reported yield.

Experimental Protocols

Method 1: N-Methylation of 5-Nitroisatin

This method proceeds via the direct methylation of the nitrogen atom of the isatin ring.

Reaction Scheme:

5-Nitroisatin 5-Nitroisatin This compound This compound 5-Nitroisatin->this compound MeI, K₂CO₃ DMF, rt, overnight

Figure 1: N-Methylation of 5-nitroisatin.

Procedure:

A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 mL, 0.260 mol), and potassium carbonate (21.56 g, 1.56 mol) in anhydrous N,N-dimethylformamide (DMF) is stirred overnight at room temperature. Following the reaction, water is added, and the mixture is acidified with dilute hydrochloric acid. The resulting yellow precipitate of this compound is collected by filtration, washed thoroughly with water until neutral, and then air-dried. This procedure has been reported to yield approximately 9.66 g of the desired product.[1][2]

Yield Calculation:

Based on the reported experimental data, the percentage yield is calculated as follows:

  • Starting material: 10 g of 5-nitroisatin (Molar Mass: 192.11 g/mol ) = 0.052 mol

  • Product: this compound (Molar Mass: 206.15 g/mol )

  • Theoretical Yield: 0.052 mol * 206.15 g/mol = 10.72 g

  • Actual Yield: 9.66 g

  • Percentage Yield: (9.66 g / 10.72 g) * 100% ≈ 90.1%

Logical Relationship of Synthetic Pathways

The synthesis of this compound can be approached from two logical starting points, as illustrated in the diagram below. The choice of pathway can be influenced by the availability of starting materials and desired reaction conditions.

cluster_path1 Method 1 cluster_path2 Method 2 (Hypothetical) Isatin Isatin 5-Nitroisatin 5-Nitroisatin Isatin->5-Nitroisatin Nitration Product1 This compound 5-Nitroisatin->Product1 N-Methylation Isatin2 Isatin 1-Methylisatin 1-Methylisatin Isatin2->1-Methylisatin N-Methylation Product2 This compound 1-Methylisatin->Product2 Nitration

Figure 2: Synthetic pathways to the target molecule.

Conclusion

Based on the available literature, the N-methylation of 5-nitroisatin is a high-yielding and well-documented method for the synthesis of this compound. This approach provides a reliable and efficient route for obtaining this important synthetic intermediate. While the nitration of 1-methylisatin represents a viable alternative pathway, further investigation is required to establish a specific protocol with a reproducible and comparable yield. For researchers requiring a dependable and high-yield synthesis, the N-methylation of 5-nitroisatin is the recommended method.

References

Safety Operating Guide

Safe Disposal of 1-Methyl-5-nitroindoline-2,3-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-Methyl-5-nitroindoline-2,3-dione is critical for ensuring laboratory safety and environmental compliance. This compound, like many specialized research chemicals, must be managed as hazardous waste from the point of generation through to its final disposal. Adherence to institutional and regulatory guidelines is mandatory to mitigate risks to personnel and the environment.

Based on safety data for closely related compounds, this compound should be handled with caution. Analogous substances are classified as harmful if swallowed and are suspected of causing genetic defects.[1] Therefore, treating this chemical as hazardous waste is a necessary precaution. Disposal should always be conducted through an approved waste disposal program, typically managed by an institution's Environmental Health and Safety (EHS) department.[1][2]

Hazard Profile Summary

The following table summarizes the key hazard information for analogous nitroindoline compounds. Researchers should handle this compound with the assumption of a similar hazard profile.

Hazard ClassificationGHS CategoryPrecautionary Statement (Disposal)
Acute Oral Toxicity Category 4P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]
Germ Cell Mutagenicity Category 2P201: Obtain special instructions before use.[1]
General Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[1][3][4]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of this compound waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all appropriate personal protective equipment is in use.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

  • Ventilation: Handle the waste within a chemical fume hood to avoid inhalation of any dust or vapors.

Waste Collection and Containerization

All materials contaminated with this compound must be collected as hazardous waste.

  • Solid Waste: Collect waste powder, contaminated weigh boats, and wipes into a designated, compatible container. Plastic containers are often preferred to glass to minimize the risk of breakage.[2][5]

  • Liquid Waste: If the compound is in solution, collect it in a sealable, chemical-resistant container. Do not mix with other incompatible waste streams.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a tightly sealing lid.[6] Keep the container closed except when adding waste.[5][6]

Hazardous Waste Labeling

Properly labeling the waste container is a critical compliance step.

  • Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[2]

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[2]

    • All components of a mixture, if applicable.

    • Date of waste generation.[2]

    • Principal Investigator's name and contact information.[2]

    • Building and room number of origin.[2]

Storage Prior to Disposal

Waste must be stored safely in a designated laboratory area pending collection.

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[5]

  • Segregation: Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents or strong bases.

  • Secondary Containment: Place the waste container in a secondary containment bin to control any potential leaks or spills.[7]

Arranging for Waste Collection

Laboratory personnel should never transport hazardous waste themselves or dispose of it in standard trash or drains.[7][8]

  • Contact EHS: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) or equivalent department.[2][5]

  • Provide Information: Complete any required forms, accurately listing the container's contents.[2]

Disposal of Empty Containers

Containers that once held this compound must also be managed carefully.

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) capable of removing the chemical residue.[6]

  • Collect Rinsate: The solvent rinsate from this process must be collected and disposed of as hazardous waste.[6][7]

  • Final Disposal: After triple-rinsing and air drying, deface or remove the original chemical label. The container may then be disposed of in the regular trash or recycled, according to institutional policy.[6][7]

Visualized Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Waste Generation ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Compatible & Sealed Container ppe->collect label Step 3: Attach Completed 'Hazardous Waste' Label collect->label store Step 4: Store in Designated Satellite Accumulation Area label->store request Step 5: Submit Pickup Request to EHS Department store->request pickup Step 6: EHS Collects Waste for Final Disposal request->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for safe disposal of chemical waste.

References

Personal protective equipment for handling 1-Methyl-5-nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Methyl-5-nitroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound (CAS No. 3484-32-0). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment. The information is compiled from safety data sheets of the compound and its close structural analogs.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for the closely related compound 5-Nitroisatin, it is harmful if swallowed and is suspected of causing genetic defects.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or goggles.To protect eyes from splashes and dust.
Skin and Body Protection Laboratory coat and appropriate protective clothing.To prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust particles.
Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing the risks associated with this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Obtain and read the Safety Data Sheet (SDS) before use.[1]

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling the Compound:

    • Wear all required PPE, including gloves, eye protection, and a lab coat.[1][2][3]

    • Avoid the formation of dust when handling the solid compound.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][2]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1][2]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • Contaminated Packaging: Do not reuse empty containers. They should be disposed of in the same manner as the product.

Visualizing the Safe Handling Workflow

The following diagrams illustrate the key logical and procedural steps for safely handling this compound.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response A Review SDS B Ensure Proper Ventilation A->B C Don PPE B->C D Handle Compound C->D E Store Properly D->E I In Case of Exposure D->I F Decontaminate Work Area E->F G Dispose of Waste F->G H Remove PPE & Wash Hands G->H J Follow First Aid Measures I->J K Seek Medical Attention J->K

Figure 1: Safe Handling Workflow

G Figure 2: Personal Protective Equipment Logic A Start: Handling this compound B Potential for Skin Contact? A->B C Wear Chemical Resistant Gloves B->C Yes D Potential for Eye Contact? B->D No C->D E Wear Safety Glasses with Side Shields D->E Yes F Potential for Inhalation of Dust? D->F No E->F G Use in Fume Hood or Wear Respirator F->G Yes H Proceed with Handling F->H No G->H

Figure 2: PPE Decision Flowchart

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-nitroindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-nitroindoline-2,3-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。